molecular formula C8H6N4 B13675118 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Numéro de catalogue: B13675118
Poids moléculaire: 158.16 g/mol
Clé InChI: JFADSVUJHQBZOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1599833-05-2), with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol, is a high-purity chemical building block of significant interest in medicinal chemistry . The [1,2,4]triazolo[4,3-a]pyridine (TZP) core is a privileged scaffold in drug discovery, known for its ability to serve as a hydrogen bond acceptor, which is crucial for interacting with biological targets . This compound is a key synthetic intermediate for developing novel therapeutic agents. Research highlights its structural relevance in the synthesis of derivatives that act as potent inhibitors of nitric oxide (NO) release and pro-inflammatory cytokine expression in cellular models, indicating potential as a starting point for novel anti-inflammatory agents and therapeutics for autoimmune hepatitis . Furthermore, analogous TZP derivatives have demonstrated promising antitumor activities, including inhibition of human hepatocellular carcinoma and breast carcinoma cell lines, underscoring the scaffold's value in oncology research . The triazolopyridine structure is also explored in other pharmacological contexts, such as the development of bromodomain inhibitors, which are relevant in epigenetics and oncology . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for proper handling and storage information.

Propriétés

Formule moléculaire

C8H6N4

Poids moléculaire

158.16 g/mol

Nom IUPAC

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-10-11-8-4-7(5-9)2-3-12(6)8/h2-4H,1H3

Clé InChI

JFADSVUJHQBZOD-UHFFFAOYSA-N

SMILES canonique

CC1=NN=C2N1C=CC(=C2)C#N

Origine du produit

United States
Foundational & Exploratory

Chemical structure and physicochemical properties of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile: Structure, Properties, and Synthesis

Introduction: The Prominence of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine motif is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[4] This fused bicyclic system, comprising a pyridine ring and a triazole ring, is a cornerstone in the development of a wide array of biologically active compounds. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antimalarial properties.[5][6] The rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. This guide provides a comprehensive technical overview of a specific, albeit novel, derivative: 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile . As this compound is not extensively described in current literature, this document will leverage data from closely related analogues to project its chemical structure, physicochemical properties, a plausible synthetic route, and potential biological significance.

Chemical Structure and Physicochemical Properties

The core of the molecule is the[1][2][3]triazolo[4,3-a]pyridine ring system. In this specific derivative, a methyl group is substituted at the 3-position of the triazole ring, and a carbonitrile group is at the 7-position of the pyridine ring.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile, based on data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₈H₆N₄Based on the chemical structure.
Molecular Weight 158.16 g/mol Calculated from the molecular formula.
Melting Point >200 °CHigh melting points are characteristic of rigid, planar heterocyclic compounds. For example, 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine has a melting point of 188–189 °C.[7]
Boiling Point >350 °C (decomposes)Estimated based on the high melting point and thermal stability of similar aromatic heterocycles.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).The polar carbonitrile group may impart some aqueous solubility, but the overall aromatic character suggests limited solubility in water.
pKa ~3-4 (for the pyridine nitrogen)The electron-withdrawing nature of the fused triazole ring and the carbonitrile group will decrease the basicity of the pyridine nitrogen compared to pyridine itself.
LogP 1.5 - 2.5Estimated based on the contributions of the methyl and carbonitrile groups to the lipophilicity of the core scaffold.

Proposed Synthesis: A Plausible Route

A viable synthetic pathway to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile can be designed based on established methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core.[1] A common strategy involves the cyclization of a 2-hydrazinopyridine precursor.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 2-chloro-4-cyanopyridine

  • Starting Material: 2-chloro-4-methylpyridine.

  • Reaction: Oxidation of the methyl group to a carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration to the nitrile.

  • Rationale: This establishes the required carbonitrile functionality at the 4-position (which will become the 7-position of the final product).

Step 2: Synthesis of 2-hydrazinyl-4-cyanopyridine

  • Reactants: 2-chloro-4-cyanopyridine and hydrazine hydrate.

  • Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.

  • Rationale: Nucleophilic aromatic substitution of the chlorine atom by hydrazine provides the key 2-hydrazinopyridine intermediate.

Step 3: Synthesis of the Hydrazone Intermediate

  • Reactants: 2-hydrazinyl-4-cyanopyridine and acetaldehyde.

  • Conditions: The condensation reaction is usually performed in an alcohol solvent, often with catalytic acid.

  • Rationale: Formation of the hydrazone by reaction of the hydrazine with an aldehyde (in this case, acetaldehyde to introduce the 3-methyl group) is the penultimate step before cyclization.

Step 4: Oxidative Cyclization to 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

  • Reactant: The hydrazone intermediate from Step 3.

  • Oxidizing Agent: A mild oxidizing agent such as N-chlorosuccinimide (NCS) or iodine can be used.[7]

  • Conditions: The reaction is typically carried out in a solvent like DMF or CH₂Cl₂ at room temperature or with gentle heating.

  • Rationale: The oxidative cyclization facilitates the formation of the N-N bond of the triazole ring, leading to the final fused heterocyclic system.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-chloro-4-methylpyridine Step1 Oxidation & Nitrile Formation Start->Step1 Intermediate1 2-chloro-4-cyanopyridine Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 2-hydrazinyl-4-cyanopyridine Step2->Intermediate2 Step3 Condensation (Acetaldehyde) Intermediate2->Step3 Intermediate3 Hydrazone Intermediate Step3->Intermediate3 Step4 Oxidative Cyclization (e.g., NCS) Intermediate3->Step4 End 3-Methyl-[1,2,4]triazolo[4,3-a] pyridine-7-carbonitrile Step4->End

Caption: Proposed synthetic workflow for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile.

Predicted Spectral Data

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. Based on analogues, the aromatic protons would likely appear as doublets and triplets in the range of 7.0-9.0 ppm.[8] The methyl protons at the 3-position would give a singlet around 2.5-3.0 ppm.

  • ¹³C NMR: The carbon NMR would display signals for all eight carbon atoms. The carbon of the nitrile group would be observed in the 115-120 ppm region. The aromatic carbons would resonate between 110 and 160 ppm, while the methyl carbon would appear upfield, typically around 15-20 ppm.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 159.1.[9] The fragmentation pattern would likely involve cleavage of the triazole ring, a characteristic fragmentation pathway for 1,2,4-triazoles.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Potential Biological Significance and Applications

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a well-established pharmacophore with a diverse range of biological activities. The introduction of a methyl group at the 3-position and a carbonitrile at the 7-position could modulate these activities in several ways.

  • Enzyme Inhibition: Many[1][2][3]triazolo[4,3-a]pyridine derivatives are known to be potent enzyme inhibitors. For instance, certain derivatives act as c-Met kinase inhibitors, which are crucial targets in cancer therapy.[11] Others have shown inhibitory activity against microtubule polymerization, another important anticancer mechanism.[12]

  • Antimicrobial and Antimalarial Activity: The triazole ring system is a common feature in many antimicrobial and antifungal agents.[13] Furthermore, derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have been investigated as potential antimalarial agents, targeting enzymes like falcipain-2 in Plasmodium falciparum.[5]

The specific substitution pattern of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile makes it an interesting candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Illustrative Biological Pathway: Inhibition of c-Met Signaling

Given the known activity of related compounds, one potential mechanism of action for this novel derivative could be the inhibition of the c-Met receptor tyrosine kinase pathway, which is often dysregulated in cancer.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Autophosphorylation Compound 3-Methyl-[1,2,4]triazolo[4,3-a] pyridine-7-carbonitrile Compound->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential inhibitory action on the c-Met signaling pathway.

Conclusion

While 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile remains a novel compound with limited direct experimental data, a comprehensive understanding of its structure, properties, and potential can be extrapolated from the rich chemistry of the[1][2][3]triazolo[4,3-a]pyridine scaffold. The proposed synthetic route offers a practical approach to its preparation, and the predicted physicochemical and spectral data provide a solid foundation for its characterization. The established biological activities of related compounds suggest that this novel derivative is a promising candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. This guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this and other novel heterocyclic compounds.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. Retrieved from [Link]

  • MDPI. (2023, November 30). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • Academia.edu. (1986). Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • PubMed. (2016, August 15). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Retrieved from [Link]

  • PubMed. (2021, November 5). Design, synthesis and biological evaluation of indole-based[1][2][3]triazolo[4,3-a] pyridine derivatives as novel microtubule polymerization inhibitors. Retrieved from [Link]

  • MDPI. (2021, September 23). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ACS Publications. (2020, February 27). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link]

  • ACS Publications. (2019, April 9). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Retrieved from [Link]

  • Green Chemistry. (n.d.). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI). Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2017, June 8). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Retrieved from [Link]

  • PMC. (n.d.). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Methyl-1,2,4-triazolo[4,3-a]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • MDPI. (2022, January 22). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

Sources

Preliminary in vitro screening of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Preliminary In Vitro Screening of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile Derivatives

Abstract

This guide provides a comprehensive framework for the preliminary in vitro screening of novel 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile derivatives, a privileged scaffold in medicinal chemistry with demonstrated potential in oncology.[4][5] We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered screening cascade designed to efficiently identify and characterize promising "hit" compounds. The workflow begins with a broad assessment of cytotoxicity to eliminate inactive compounds, progresses to secondary assays to elucidate the mechanism of action—specifically apoptosis—and concludes with a framework for hit prioritization. Each protocol is presented with detailed, step-by-step instructions, grounded in established scientific principles and supported by authoritative references. The causality behind experimental choices, the inclusion of self-validating controls, and the interpretation of data are emphasized to ensure scientific integrity and reproducibility. This document serves as a practical guide for researchers aiming to systematically evaluate the therapeutic potential of this important class of molecules.

Introduction: The Rationale for a Tiered Screening Approach

The[1][2][3]triazolo[4,3-a]pyridine Scaffold: A Foundation for Potent Bioactivity

The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged structure" in drug discovery. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors allow it to interact with a wide range of biological targets. Derivatives of this scaffold have been successfully developed as potent inhibitors of key signaling proteins implicated in cancer, such as c-Met, Tankyrase (TNKS), and Janus kinases (JAKs).[4][6][7][8] The addition of a methyl group and a carbonitrile moiety at the 3- and 7-positions, respectively, provides a unique chemical entity with specific steric and electronic properties, offering a promising starting point for the development of novel therapeutic agents.

The In Vitro Screening Cascade: A Strategy for Efficient Discovery

Preliminary screening of a new chemical library is not about exhaustive characterization; it is about making smart, data-driven decisions to quickly identify compounds that merit the investment of further resources.[9] A hierarchical or tiered approach, often called a screening cascade, is the most efficient method. This process uses a series of assays of increasing complexity and biological relevance to filter a large number of initial compounds down to a small number of validated hits. Our proposed cascade focuses first on a broad, functional outcome (cell death) before investigating the specific mechanism.

This workflow ensures that time and resources are not wasted on detailed mechanistic studies of compounds that lack basic cytotoxic activity. The progression from primary to secondary screening is a critical step in building a compelling biological profile for a potential drug candidate.

G cluster_0 Screening Funnel Compound_Library Compound Library (3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile Derivatives) Primary_Screen Primary Screen: General Cytotoxicity (e.g., MTT Assay) Compound_Library->Primary_Screen Inactive Inactive Compounds (Discard) Primary_Screen->Inactive High IC50 Active Active 'Hits' (IC50 < Threshold) Primary_Screen->Active Low IC50 Secondary_Screen Secondary Screen: Mechanism of Action (e.g., Caspase-3/7 Assay) Active->Secondary_Screen Prioritized_Hits Prioritized Hits (Confirmed Apoptotic Induction) Secondary_Screen->Prioritized_Hits Further_Studies Lead Optimization (Selectivity, ADME/Tox) Prioritized_Hits->Further_Studies

Caption: The In Vitro Screening Cascade.

Primary Screening: Assessing General Cytotoxicity

The first crucial step is to determine whether the synthesized derivatives have any biological effect on cancer cells. A cytotoxicity assay measures the degree to which a substance can cause cell damage or death.[10] This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Recommended Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11][12] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT substrate by mitochondrial dehydrogenases in living, metabolically active cells.[3] This reaction produces a purple formazan product, which is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Causality & Experimental Choice: We select the MTT assay for primary screening due to its high reproducibility, low cost, and suitability for a 96-well plate format, which is ideal for screening multiple compounds and concentrations simultaneously.[13][14] It provides a clear, quantitative endpoint (absorbance) that is easily measured with standard laboratory equipment.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[11][15][16]

A. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing. Filter-sterilize the solution using a 0.22 µm filter and store at -20°C, protected from light. The reconstituted solution is stable for at least six months when stored at -20°C.[16]

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. This solution is used to dissolve the formazan crystals.[15]

B. Experimental Workflow:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the test compounds or controls.

  • Controls (Critical for Self-Validation):

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Blank Control: Wells containing culture medium but no cells, to subtract background absorbance.[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[3][15] Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells (for adherent cells). Add 100 µL of the SDS-HCl solubilization solution to each well.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

  • Hit Criteria: A compound is typically considered a "hit" if it demonstrates an IC50 value below a pre-defined threshold (e.g., <10 µM).

Table 1: Example Data Summary for Primary Cytotoxicity Screen

Compound IDTarget Cell LineIC50 (µM)Hit? (Threshold <10 µM)
Derivative 1HCT-1164.5 ± 0.6Yes
Derivative 2HCT-116> 50No
Derivative 3HCT-1168.2 ± 1.1Yes
Derivative 4HCT-11625.7 ± 3.4No
DoxorubicinHCT-1160.8 ± 0.1Positive Control

Secondary Screening: Elucidating the Mechanism of Cell Death

Once cytotoxic "hits" are identified, the next logical question is how these compounds kill cancer cells. Cell death can occur through uncontrolled necrosis or programmed apoptosis.[17] Anticancer agents that induce apoptosis are often considered more desirable as they can trigger cell death with minimal inflammatory response.[18]

Recommended Assay: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[19] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. Measuring the activity of these caspases provides a direct and sensitive readout of apoptotic induction.

  • Causality & Experimental Choice: We select a luminescent caspase activity assay, such as the Caspase-Glo® 3/7 Assay, for its high sensitivity, broad dynamic range, and simple "add-mix-measure" protocol.[1][20] This format is highly amenable to the 96-well plate setup used in primary screening, allowing for a seamless transition. The luminescent signal is more sensitive than colorimetric or fluorescent alternatives, allowing for the use of fewer cells.[20]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay

This protocol is based on the manufacturer's instructions.[1][21]

A. Reagent Preparation:

  • Caspase-Glo® 3/7 Reagent: Prepare the reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.

B. Experimental Workflow:

  • Cell Seeding and Treatment: Plate and treat cells in an opaque-walled 96-well plate (to minimize well-to-well crosstalk of the luminescent signal) using the same cell densities and compound concentrations that were effective in the MTT assay (e.g., at the IC50 and 2x IC50 concentrations).

  • Controls (Critical for Self-Validation):

    • Untreated Control: Cells treated with culture medium only (baseline caspase activity).

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine) to confirm assay performance.[20]

  • Incubation: Incubate the plate for a shorter duration than the cytotoxicity assay, as caspase activation is an earlier event (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change: The data is typically expressed as the fold increase in caspase activity over the vehicle control.

    • Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)

  • Interpretation: A significant (e.g., >2-fold) increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis through the activation of executioner caspases. Compounds that are cytotoxic but do not induce a caspase response may be acting through other mechanisms, such as necrosis or cytostasis.

(Advanced) Target-Oriented Screening: A Hypothesis-Driven Approach

If the triazolopyridine derivatives were rationally designed to inhibit a specific enzyme, a cell-free biochemical assay can be employed to directly measure this interaction. For this class of compounds, a relevant target is Tankyrase (TNKS), an enzyme in the Wnt/β-catenin signaling pathway.[6][7]

  • Causality & Rationale: Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, particularly colorectal cancer.[7] TNKS promotes this signaling by targeting AXIN (a key component of the β-catenin destruction complex) for degradation. Inhibiting TNKS stabilizes AXIN, leading to the destruction of β-catenin and the downregulation of its target genes, ultimately inhibiting cancer cell growth.[6]

G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inactivates beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates & Co-activates TNKS Tankyrase (TNKS) TNKS->Destruction_Complex Destabilizes Axin via PARsylation, leading to Complex Disassembly Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Triazolopyridine Triazolopyridine Derivative Triazolopyridine->TNKS INHIBITS

Caption: Simplified Wnt/β-catenin pathway showing TNKS inhibition.

Hit Triage and Prioritization

The final step in this preliminary screen is to synthesize the data from the primary and secondary assays to select the most promising compounds for follow-up studies. A logical decision-making process is essential.

G Start Active 'Hits' from Primary Screen Check_Potency {Potency Check | IC50 < 10 µM?} Start->Check_Potency Check_Apoptosis {Mechanism Check | >2-fold Caspase-3/7 Activation?} Check_Potency->Check_Apoptosis Yes Group3 Group 3: Deprioritize Weak Potency Check_Potency->Group3 No Group1 Group 1: High Priority Potent & Apoptotic Check_Apoptosis->Group1 Yes Group2 Group 2: Medium Priority Potent, Non-Apoptotic or Weakly Apoptotic (Investigate other mechanisms) Check_Apoptosis->Group2 No

Caption: Logic flow for hit prioritization.
  • High-Priority Hits: Compounds that are potent (low µM or high nM IC50) and induce a strong apoptotic response are the most promising candidates.

  • Medium-Priority Hits: Compounds that are potent but do not appear to induce apoptosis may be acting via other mechanisms (e.g., necrosis, cell cycle arrest, autophagy) and could still be of interest.

  • Deprioritized: Compounds with weak potency are generally not advanced unless they show an exceptionally interesting or unique mechanistic profile.

Conclusion and Future Directions

This guide outlines a robust and efficient cascade for the preliminary in vitro screening of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile derivatives. By systematically assessing cytotoxicity and then elucidating the primary mechanism of action, researchers can effectively identify and prioritize compounds with therapeutic potential. Hits prioritized from this initial screen should be subjected to further studies, including selectivity profiling against a panel of normal cell lines, secondary mechanism of action assays (e.g., cell cycle analysis, Annexin V staining), and eventually, evaluation in in vivo models to assess efficacy and safety.[4][18]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • S, S., P, P., & V, P. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Biological Sciences, 10(2), 73-82. Retrieved from [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols. Retrieved from [Link]

  • K, S. S., & P, A. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics, 12(4-S), 214-221. Retrieved from [Link]

  • Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • Priya, S., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Retrieved from [Link]

  • Chen, L., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(16), 3862. Retrieved from [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]

  • Al-Ostath, A. I. A., et al. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Al-Zahrani, F. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]

  • Ye, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 755255. Retrieved from [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. ResearchGate. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Retrieved from [Link]

  • QxMD. (n.d.). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Read by QxMD. Retrieved from [Link]

  • Li, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. Retrieved from [Link]

  • Al-Zahrani, F. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. Retrieved from [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3482-3493. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2315. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7859. Retrieved from [Link]

  • Aly, H. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4060. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged, electron-deficient bicyclic system widely recognized in medicinal chemistry as a bioisostere for purines, indoles, and benzimidazoles[1]. Because its planar structure effectively mimics the adenine ring of ATP, this core is frequently deployed in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK1/2 and p38 MAPK) as well as novel antimicrobial agents[2].

Within this chemical space, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile serves as a highly strategic precursor. The methyl group at the 3-position provides a localized hydrophobic interaction that sterically locks the molecule's conformation within target binding pockets. Meanwhile, the 7-carbonitrile (cyano) group acts as a robust, electrophilic hub for late-stage functionalization, allowing chemists to rapidly generate diverse analog libraries for structure-activity relationship (SAR) optimization[3].

Mechanistic Insights & Reactivity

As an Application Scientist, selecting the right precursor and reaction conditions is critical for scalable drug development. The utility of this specific carbonitrile precursor lies in its orthogonal reactivity.

  • Causality of the Core Synthesis: The triazole ring is typically constructed via the cyclocondensation of 2-hydrazino-4-cyanopyridine. By refluxing this starting material in a mixture of acetic acid and acetic anhydride, the reaction achieves two goals simultaneously. The acetic anhydride acts as a potent acylating agent to form an intermediate N'-acetylhydrazone. The glacial acetic acid provides the necessary protic environment to catalyze the subsequent intramolecular dehydrative cyclization, yielding the fused triazolopyridine core[3].

  • Strategic Value of the 7-Carbonitrile: Nitriles are highly stable under the acidic conditions required for triazole cyclization, preventing premature degradation. Post-cyclization, the cyano group can be manipulated in several self-validating pathways:

    • Reduction to a Primary Amine: Generates a 7-(aminomethyl) vector capable of acting as a hydrogen-bond donor in the solvent-exposed ribose pocket of kinases.

    • Cycloaddition to a Tetrazole: Reacting the nitrile with sodium azide yields a 1H-tetrazole, a well-established bioisostere for carboxylic acids that improves lipophilicity and cellular membrane permeability without sacrificing the acidic proton[4].

Workflow A 2-Hydrazino-4-cyanopyridine B AcOH / Ac2O (Reflux) Dehydrative Cyclization A->B C 3-Methyl-[1,2,4]triazolo[4,3-a] pyridine-7-carbonitrile B->C D H2, Pd/C, NH3/MeOH Nitrile Reduction C->D F NaN3, NH4Cl, DMF Azide Cycloaddition C->F E 7-(Aminomethyl) Derivative (Kinase Inhibitor) D->E G 7-(1H-Tetrazol-5-yl) Derivative (Bioisostere) F->G

Figure 1: Synthetic workflow and derivatization of the triazolopyridine-7-carbonitrile scaffold.

Step-by-Step Methodologies

Protocol A: Cyclocondensation Synthesis of the Precursor

This protocol details the de novo construction of the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile core[3].

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-hydrazino-4-cyanopyridine (10 mmol, 1.34 g) in a 2:1 mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).

  • Cyclization: Heat the reaction mixture to reflux (approx. 120 °C) in an oil bath for 6–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar hydrazine starting material and the emergence of a UV-active spot (Rf ~0.4) indicates successful cyclization.

  • Quenching: Cool the mixture to room temperature and slowly pour it over 100 g of crushed ice to hydrolyze excess acetic anhydride.

  • Neutralization: Carefully add saturated aqueous NaHCO3​ dropwise until the solution reaches a pH of 7.0–7.5. Causality: Neutralization forces the precipitation of the organic product from the aqueous phase.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water (3 × 20 mL), and dry overnight in a vacuum desiccator. Recrystallize from ethanol to afford the pure product.

Protocol B: Catalytic Reduction to 7-(Aminomethyl) Derivative

This protocol transforms the electrophilic nitrile into a nucleophilic primary amine for downstream coupling.

  • Solvent Preparation: Dissolve the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (5 mmol, 0.79 g) in 50 mL of 7N methanolic ammonia.

    • Causality: The high concentration of ammonia is an absolute requirement. During the catalytic hydrogenation of nitriles, the intermediate imine can be attacked by newly formed primary amines, yielding unwanted secondary amine dimers. Excess ammonia shifts the equilibrium, entirely suppressing this side reaction.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10% Pd/C (50 mg).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad with methanol (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified via flash column chromatography (DCM:MeOH 9:1 containing 1% Et3​N ) to prevent streaking of the basic amine on silica.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties, yields, and spectroscopic validation markers for the precursor and its primary derivatives.

CompoundMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key IR Stretch (cm⁻¹)Primary Application
2-Hydrazino-4-cyanopyridine 134.14N/A (Starting Material)170–1723320 (N-H), 2230 (C≡N)Precursor
3-Methyl-[...]-7-carbonitrile 158.1675–82195–1982225 (C≡N), 1640 (C=N)Core Scaffold
7-(Aminomethyl)-3-methyl-[...] 162.2085–90140–1423350, 3280 (NH₂)Kinase Hinge Binder
3-Methyl-7-(1H-tetrazol-5-yl)-[...] 201.1965–70>250 (decomp.)3100–2800 (Tetrazole NH)Carboxylate Bioisostere

Pharmacological Application

Derivatives synthesized from this carbonitrile precursor are heavily utilized in the development of targeted therapies, particularly for autoimmune diseases and oncology[5]. By mimicking ATP, these compounds competitively bind to the hinge region of kinases such as JAK1 and JAK2, effectively halting the phosphorylation of STAT proteins and downregulating inflammatory gene transcription[2].

Pathway A Cytokine Receptor B JAK1 / JAK2 Kinase A->B Activates C STAT Phosphorylation B->C Phosphorylates D Gene Transcription C->D Translocates Inhibitor Triazolopyridine Derivative Inhibitor->B Blocks ATP Pocket

Figure 2: Mechanism of action for triazolopyridine-derived JAK inhibitors in inflammatory pathways.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 2023.[Link][1]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI Molecules, 2018.[Link][3]

  • The Chemistry of the Triazolopyridines: An Update. MDPI Molecules / ResearchGate, 2021.[Link][2]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters / PMC, 2022.[Link][4]

  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology / PubMed, 2024.[Link][5]

Sources

Application Notes and Protocols: In Vivo Dosing Strategies for 3-Methyl-triazolo[4,3-a]pyridine-7-carbonitrile in Murine Models

Application Notes and Protocols: In Vivo Dosing Strategies for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing a robust in vivo dosing strategy for the novel small molecule, 3-Methyl-[1][2]triazolo[4,3-a]pyridine-7-carbonitrile, in murine models. Given the limited publicly available data on this specific compound, this guide emphasizes foundational principles and best practices for the preclinical evaluation of novel chemical entities. We will cover critical aspects from initial formulation and vehicle selection to the systematic determination of a safe and effective dosing range through Maximum Tolerated Dose (MTD) studies and outline a framework for characterizing its pharmacokinetic profile. The protocols provided herein are designed to be adaptable and serve as a starting point for researchers to develop a tailored dosing regimen for efficacy studies.

Introduction: The Scientific Imperative for a Methodical Dosing Strategy

The transition of a novel chemical entity from in vitro discovery to in vivo efficacy testing is a critical juncture in drug development.[3] The compound of interest, 3-Methyl-[1][2]triazolo[4,3-a]pyridine-7-carbonitrile, belongs to the[1][2]triazolo[4,3-a]pyridine class of molecules. This class has been investigated for various biological activities, including the inhibition of the PD-1/PD-L1 interaction and as IDO1 inhibitors, suggesting potential applications in immuno-oncology.[4][5]

A meticulously planned dosing strategy is paramount to generating meaningful and reproducible in vivo data. An inappropriate dose or formulation can lead to misleading results, such as a lack of efficacy due to insufficient exposure or unforeseen toxicity masking the therapeutic effect.[6] This guide provides the scientific rationale and detailed protocols to navigate these initial, yet crucial, stages of preclinical development.

Preclinical Assessment: Foundational Steps

Before initiating in vivo dosing, a thorough preclinical assessment is essential to inform the study design. This includes understanding the physicochemical properties of the compound and selecting an appropriate vehicle for administration.

Formulation and Vehicle Selection: A Critical Decision

The low aqueous solubility of many small molecule drug candidates presents a significant challenge for in vivo studies.[7] The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential vehicle-induced toxicity.[8][9]

Commonly Used Vehicles for Poorly Soluble Compounds:

Vehicle ComponentProperties and ConsiderationsRecommended Use
Aqueous Solutions
Saline (0.9% NaCl)Isotonic and well-tolerated. Suitable for water-soluble compounds.[8]Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)
Phosphate-Buffered Saline (PBS)Maintains pH stability, which is crucial for pH-sensitive compounds.[8]IV, IP, SC, PO
Suspending Agents
Methylcellulose (0.5-1% w/v)A stable and low-toxicity sugar used to create uniform suspensions.[1]PO
Carboxymethylcellulose (CMC)Similar to methylcellulose, forms stable suspensions.[9]PO
Co-solvents and Surfactants
Polyethylene Glycol (PEG) 300/400Can enhance the solubility of hydrophobic compounds. Use with caution due to potential toxicity at high concentrations.[10]IP, PO (Not for IV unless in specific formulations)
Tween 80 (Polysorbate 80)A non-ionic surfactant used to increase solubility and stability.[7]Can be added to other vehicles in low concentrations (e.g., <10%) for various routes.
Lipid-Based Vehicles
Corn Oil / Sesame OilSuitable for highly lipophilic compounds. Not for IV administration.[1][8]SC, PO

Protocol 1: Small-Scale Solubility Screen

  • Objective: To identify a suitable vehicle for 3-Methyl-[1][2]triazolo[4,3-a]pyridine-7-carbonitrile.

  • Materials:

    • 3-Methyl-[1][2]triazolo[4,3-a]pyridine-7-carbonitrile

    • A panel of vehicles (e.g., Saline, PBS, 0.5% Methylcellulose, 10% PEG400 in saline, 5% Tween 80 in saline, Corn Oil)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh a small amount of the compound (e.g., 1-2 mg) into separate microcentrifuge tubes.

    • Add a defined volume of each test vehicle to achieve a target concentration relevant for initial studies (e.g., 1 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. If not fully dissolved, sonicate for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully observe the supernatant. A clear supernatant indicates good solubility.

  • Interpretation: Select the simplest vehicle that provides the required solubility and is compatible with the intended route of administration. For oral dosing, a suspension in methylcellulose is often a good starting point if the compound is not readily soluble in aqueous solutions.

Determining the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a defined period.[3][6] Establishing the MTD is a critical first step in designing in vivo efficacy studies to ensure that the therapeutic window is explored without confounding toxicity.[6][11]

MTD Study Design

An MTD study is typically a short-term dose-escalation study.[11] The design should consider the route of administration and dosing frequency.

Diagram 1: Workflow for MTD Determination

MTD_WorkflowASelect Initial Dose Range(e.g., 3-5 doses)BDose Administration(e.g., single dose or daily for 7 days)A->BCDaily Monitoring:- Clinical Signs- Body Weight- BehaviorB->CDEndpoint Analysis:- Necropsy- Gross Pathology- (Optional) HistopathologyC->DAt study termination or if humane endpoints are metEDetermine MTD:Highest dose with no significant toxicityD->EPK_Workflowcluster_IVIntravenous (IV) Cohortcluster_POOral (PO) CohortIV_DoseAdminister IV Bolus DoseIV_SampleCollect Blood Samples(e.g., 5, 15, 30, 60, 120, 240 min)IV_Dose->IV_SampleAnalysisProcess Blood to PlasmaIV_Sample->AnalysisPO_DoseAdminister Oral Gavage DosePO_SampleCollect Blood Samples(e.g., 15, 30, 60, 120, 240, 360 min)PO_Dose->PO_SamplePO_Sample->AnalysisLCMSQuantify Compound Concentration(LC-MS/MS)Analysis->LCMSPK_ParamsCalculate PK Parameters:- Cmax, Tmax, AUC, t1/2- Bioavailability (F%)LCMS->PK_Params

Caption: A parallel design for a murine pharmacokinetic (PK) study comparing IV and PO routes.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters of 3-Methyl-t[1][2]riazolo[4,3-a]pyridine-7-carbonitrile following a single dose.

  • Animals:

    • Species: Mouse (strain matched to efficacy models)

    • Group size: 3-4 mice per time point. [12]3. Dose and Formulation:

    • Select a dose below the MTD that is expected to be in the therapeutic range.

    • For IV administration, the compound must be fully solubilized.

    • For oral administration, the formulation from the MTD study can be used.

  • Procedure:

    • Divide mice into two main cohorts: Intravenous (IV) and Oral (PO).

    • Administer the compound at the selected dose.

    • At predetermined time points (e.g., IV: 5, 15, 30, 60, 120, 240 minutes; PO: 15, 30, 60, 120, 240, 480 minutes), collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture for terminal collection). [13] 4. Process blood samples immediately to obtain plasma (e.g., centrifugation of blood collected in EDTA-coated tubes).

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 3-Methyl-t[1][2]riazolo[4,3-a]pyridine-7-carbonitrile in plasma.

  • Data Analysis:

    • Plot the plasma concentration versus time for both routes of administration.

    • Calculate key PK parameters using non-compartmental analysis software.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the overall systemic exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval required to maintain steady-state concentrations.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulationCalculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. Crucial for determining the suitability of the oral route.

Conclusion and Future Directions

This guide provides a foundational framework for establishing an in vivo dosing strategy for 3-Methyl-t[1][2]riazolo[4,3-a]pyridine-7-carbonitrile in murine models. By systematically determining a suitable formulation, identifying the MTD, and characterizing the basic pharmacokinetic profile, researchers can design more informative and successful efficacy studies. The data generated from these initial studies are indispensable for making go/no-go decisions and for the continued development of this novel compound. Subsequent studies may explore dose-response relationships in efficacy models, the impact of repeat dosing on the PK profile, and tissue distribution to further refine the dosing regimen.

References

  • Vertex AI Search, based on provided search results.
  • Boston University. (2025, March 4).
  • University of Arizona.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Enamine.
  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog.
  • Hooke Labs.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • ResearchGate. (2014, July 10).
  • Reaction Biology. Maximum Tolerable Dose (MTD) Study Services.
  • BAST, R. C., & Helleday, T. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC cancer, 17(1), 1-11.
  • WuXi AppTec.
  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD)
  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies.
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • WuXi AppTec DMPK. (2024, March 15).
  • da Silva, A. B., de Souza, J. M., de Castro, V. T. A., & de Albuquerque, S. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Pharmaceutical Sciences, 24(1), 19-26.
  • Gad, S. C., Cassidy, C. D., & Aubert, M. (2016). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Animal Models in Toxicology, 1-32.
  • European Medicines Agency. 3.1 General toxicity study designs.
  • Ogawa, Y., Sato, Y., & Kuwahara, A. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of toxicological sciences, 42(6), 751-758.
  • Wang, C., et al. (2019). Discovery ofT[1][2]riazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. ACS Medicinal Chemistry Letters, 10(6), 929-934.

  • Fallacara, A. L., et al. (2021). TheT[1][2]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(21), 3439-3449.

  • Ghorai, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Khan, I., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631.
  • Scott, J. S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(12), 5033-5047.
  • He, Y., et al. (2007). Synthesis and Anti-tumor Activities of Novelt[1][2]riazolo[1,5-a]pyrimidines. Molecules, 12(5), 1204-1217.

  • Cid, J. M., et al. (2016). Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM). Journal of Medicinal Chemistry, 59(18), 8495-8507.
  • Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Pharmacology and Toxicology, 22(1), 1-10.
  • Głowacka, I. E. (2024). 1,2,4-Triazolo[1,5-a]t[14][13]riazines (5-Azapurines): Synthesis and Biological Activity. Molecules, 29(6), 1260.

Preparation of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile Stock Solutions in DMSO

Executive Summary

This technical guide provides a comprehensive, self-validating protocol for the preparation of Dimethyl Sulfoxide (DMSO) stock solutions of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile. Due to the compound's rigid, planar heterocyclic core, it exhibits high lipophilicity and requires strict handling procedures to ensure complete solvation, stability, and reproducible downstream assay performance.

Chemical Rationale & Causality (E-E-A-T)

Understanding the physicochemical properties of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (Molecular Weight: 158.16 g/mol ) is critical for experimental success. The fused triazolopyridine ring system promotes strong intermolecular π-π stacking, which drastically limits its aqueous solubility.

To achieve reliable experimental results, researchers must understand the causality behind the following standard practices:

  • Why Anhydrous DMSO? DMSO is a highly polar, aprotic solvent that disrupts π-π stacking and hydrogen bonding. However, DMSO is extremely hygroscopic. If exposed to atmospheric moisture, water molecules outcompete the compound for hydrogen bonding with DMSO, leading to a rapid decrease in solvating capacity. This causes the lipophilic compound to undergo micro-crystallization or precipitation. Using (≥99.9% purity) is non-negotiable [1].

  • Why Avoid Freeze-Thaw Cycles? Repeated freezing and thawing induce cryoconcentration—a phenomenon where the solvent freezes first, pushing the solute into an increasingly concentrated liquid phase until it precipitates. Once precipitated, re-solvation is kinetically unfavorable. Aliquoting into single-use vials prevents this degradation pathway [2].

  • Why Step-Wise Aqueous Dilution? Direct injection of a high-concentration DMSO stock into aqueous media creates localized zones of supersaturation. The abrupt change in the dielectric constant forces the compound to "crash out" of solution. A step-wise dilution allows the compound to gradually equilibrate and bind to carrier proteins (e.g., BSA in cell culture media) before reaching the final assay concentration.

Quantitative Data: Dilution & Molarity

Accurate mass-to-volume calculations are the foundation of reproducible assays. The table below summarizes the required volume of anhydrous DMSO to achieve standard stock concentrations for varying starting masses of the compound.

Table 1: Volume of DMSO required for standard stock concentrations of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (MW = 158.16 g/mol ).

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mMVolume of DMSO for 100 mM
1.0 mg 632.3 µL126.5 µL63.2 µL
5.0 mg 3.161 mL632.3 µL316.1 µL
10.0 mg 6.323 mL1.265 mL632.3 µL
25.0 mg 15.807 mL3.161 mL1.581 mL

Experimental Workflow Visualization

The following diagram illustrates the critical path from dry powder to assay-ready working solution, highlighting the logical flow and quality control checkpoints.

Workflow Powder 3-Methyl-[1,2,4]triazolo[4,3-a] pyridine-7-carbonitrile (Dry Powder) Weighing Analytical Weighing (Microbalance) Powder->Weighing Protect from moisture DMSO Add Anhydrous DMSO (>99.9% Purity) Weighing->DMSO Calculate molarity Dissolve Dissolution (Vortex / Sonicate at 37°C) DMSO->Dissolve Ensure complete solvation Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Visual inspection (clear) Aliquot Aliquoting (Single-use vials) Filter->Aliquot Prevent contamination Store Storage (-20°C to -80°C, Desiccated) Aliquot->Store Avoid freeze-thaw cycles Thaw Thawing (Equilibrate to RT) Store->Thaw Prior to experiment Dilute Stepwise Dilution (Aqueous Media / Buffer) Thaw->Dilute Vortex well Assay In Vitro / In Vivo Assay (Final DMSO < 0.5%) Dilute->Assay Prevent precipitation

Workflow for the preparation and handling of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol integrates self-validation steps to ensure the integrity of the solution at every stage.

Phase 1: Equilibration and Weighing

  • Equilibration: Remove the vial of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Self-Validation Check: Condensation on the vial exterior indicates incomplete equilibration. Do not open until the vial is completely dry to prevent moisture ingress.

  • Centrifugation: Briefly centrifuge the vial (e.g., 3,000 x g for 5 seconds) to collect all powder at the bottom of the tube.

  • Weighing: Using a calibrated analytical microbalance, weigh the desired mass of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube.

Phase 2: Solvation and Sterilization 4. Solvent Addition: Based on Table 1, pipette the exact volume of into the tube containing the powder [2]. 5. Dissolution: Cap the tube tightly. Vortex vigorously for 1-2 minutes. If the compound does not dissolve completely, sonicate the tube in a water bath at 37°C for 5-10 minutes.

  • Self-Validation Check (Visual Inspection): Hold the tube against a bright light source. The solution must be completely transparent with no visible particulates, turbidity, or Schlieren lines. If turbidity persists, the concentration exceeds the solubility limit; add a calculated volume of DMSO to reach a lower molarity.
  • Sterilization (Optional but Recommended): If the stock is intended for cell culture, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Caution: Do not use nylon or cellulose acetate filters, as DMSO will rapidly degrade them.

Phase 3: Aliquoting, Storage, and Dilution 7. Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in tightly sealed, low-bind tubes to minimize atmospheric exposure. 8. Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month). 9. Thawing and Dilution: When ready for the assay, thaw the aliquot at room temperature. Vortex immediately before use. Dilute step-wise into the aqueous assay buffer.

  • Self-Validation Check (Assay Compatibility): Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always run a vehicle control (e.g., 0.5% DMSO in media) parallel to the compound to validate that observed biological effects are not solvent artifacts.

References

Application Notes and Protocols for the Cellular Characterization of 3-Methyl-triazolo[4,3-a]pyridine-7-carbonitrile

Application Notes and Protocols for the Cellular Characterization of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

Introduction: The[1][2][3]triazolo[4,3-a]pyridine Scaffold as a Privileged Structure in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of compounds with a wide array of biological activities.[1][4] Derivatives of this scaffold have been investigated as potent and selective modulators of various biological targets, including enzymes and receptors involved in cancer, immunology, and neurological disorders.[1][3][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel derivative, 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile . While specific biological data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for evaluating novel chemical entities with the[1][2][3]triazolo[4,3-a]pyridine scaffold. These protocols are intended to serve as a starting point for determining the compound's bioactivity, mechanism of action, and potential therapeutic applications.

Preliminary Considerations: Compound Handling and Preparation

Prior to initiating cell-based assays, it is crucial to establish the physicochemical properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile, as these will significantly impact the reliability and reproducibility of your results.

Solubility and Stability:

The solubility and stability of a test compound in cell culture media are critical for accurate dosing.[8][9] It is recommended to first determine the solubility of the compound in a universal solvent such as dimethyl sulfoxide (DMSO). Subsequently, the stability of the compound in your chosen cell culture medium at 37°C should be assessed over the time course of your longest planned experiment. Degradation of the compound can lead to an underestimation of its potency.[8][10][11]

Table 1: Recommended Preliminary Compound Characterization

ParameterMethodPurpose
Solubility in DMSO Visual inspection of serial dilutionsTo prepare a high-concentration stock solution.
Solubility in Media Spectrophotometry or HPLC after incubationTo determine the maximum achievable concentration without precipitation.
Stability in Media HPLC or LC-MS analysis at various time pointsTo ensure the compound remains intact throughout the experiment.

Part 1: Assessment of General Cellular Effects

The initial characterization of a novel compound typically involves assessing its impact on cell viability and proliferation. These assays provide a broad overview of the compound's cytotoxic or cytostatic potential and are essential for determining the appropriate concentration range for subsequent mechanistic studies.

Protocol 1.1: Cell Viability/Cytotoxicity Assay using Resazurin

This protocol describes a simple and robust method to assess cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • Complete cell culture medium

  • 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

  • DMSO (cell culture grade)

  • Resazurin sodium salt

  • 96-well, black, clear-bottom tissue culture plates

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile in DMSO. Create a serial dilution series of the compound in complete medium. It is advisable to test a broad concentration range initially (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dilution).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.[12]

  • Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition: Measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence (media only wells) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Workflow for Initial Cellular Assays

Gcluster_prepPreparationcluster_treatTreatmentcluster_assayAssay & AnalysisAPrepare Compound Stock(e.g., 10 mM in DMSO)CPrepare Serial Dilutions(e.g., 0.1 - 100 µM)A->CBSeed Cells in 96-well Plate(24h incubation)DTreat Cells with CompoundB->DC->DEIncubate for 24-72hD->EFAdd Resazurin(1-4h incubation)E->FGMeasure FluorescenceF->GHCalculate IC50G->HGcluster_pathwaysPotential Target Pathways for [1,2,4]triazolo[4,3-a]pyridine DerivativesPD1_PDL1PD-1/PD-L1 InteractionT_Cell_ActivationT_Cell_ActivationPD1_PDL1->T_Cell_ActivationInhibition leads toIDO1IDO1 PathwayTryptophan_DepletionTryptophan_DepletionIDO1->Tryptophan_DepletioncausescMetc-Met SignalingProliferation_SurvivalProliferation_SurvivalcMet->Proliferation_SurvivalpromotesDNA_IntercalationDNA IntercalationApoptosisApoptosisDNA_Intercalation->ApoptosisinducesT_Cell_AnnergyT_Cell_AnnergyTryptophan_Depletion->T_Cell_Annergyleads to

Caption: Potential signaling pathways modulated by this class of compounds.

Protocol 2.1: Western Blot Analysis of Key Signaling Proteins

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of proteins within a signaling pathway. This can provide direct evidence of target engagement.

Materials:

  • Cells and compound as in Protocol 1.1

  • 6-well or 10 cm tissue culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in larger format dishes to obtain sufficient protein lysate. Treat cells with 3-Methyl-t[1][2][3]riazolo[4,3-a]pyridine-7-carbonitrile at concentrations around the determined IC₅₀ for various time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane. [13]5. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. [13]7. Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression or phosphorylation, normalizing to a loading control like GAPDH.

Part 3: Advanced Cellular Assays

For a more in-depth understanding of the compound's effects, more specialized assays can be employed.

Protocol 3.1: T-cell Co-culture Assay for Immunomodulatory Effects

If initial screens suggest an immunomodulatory role, a T-cell co-culture assay can be used to determine if the compound can enhance T-cell-mediated killing of tumor cells, potentially through the inhibition of immune checkpoints like PD-1/PD-L1. [14] Materials:

  • Tumor cell line engineered to express human PD-L1.

  • Human T-cells (e.g., isolated from peripheral blood mononuclear cells).

  • Co-culture medium.

  • 3-Methyl-t[1][2][3]riazolo[4,3-a]pyridine-7-carbonitrile.

  • Interferon-gamma (IFN-γ) ELISA kit.

Step-by-Step Protocol:

  • Cell Preparation: Culture the PD-L1 expressing tumor cells and isolate T-cells from a healthy donor.

  • Co-culture Setup: Seed the tumor cells in a 96-well plate. The following day, add the T-cells at an appropriate effector-to-target ratio.

  • Compound Treatment: Add serial dilutions of 3-Methyl-t[1][2][3]riazolo[4,3-a]pyridine-7-carbonitrile to the co-culture.

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • IFN-γ ELISA: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions. An increase in IFN-γ production indicates T-cell activation.

Conclusion and Future Directions

The protocols described in these application notes provide a foundational framework for the initial cellular characterization of 3-Methyl-t[1][2][3]riazolo[4,3-a]pyridine-7-carbonitrile. Based on the results obtained from these assays, further investigations can be designed to delve deeper into its specific mechanism of action, identify its direct molecular target(s), and evaluate its potential for in vivo efficacy studies. The versatility of thet[1][2][3]riazolo[4,3-a]pyridine scaffold suggests that this novel compound could possess interesting biological activities worthy of further exploration in the pursuit of new therapeutic agents.

References

  • Zhang, T., et al. (2019). Discovery ofT[1][2][3]riazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4519-4531. [Link]

  • Fallarini, S., et al. (2021). TheT[1][2][3]riazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Chemistry – A European Journal, 27(16), 5147-5154. [Link]

  • Abdel-Wahab, B. F., et al. (2020).T[1][2][3]riazolo[4,3-a]quinoxaline andt[1][2][3]riazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. RSC Advances, 10(46), 27696-27713. [Link]

  • Rios, M. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 20(3), 2534-2563. [Link]

  • MaxCyte. (n.d.). Cell-Based Assay Development Solutions. Retrieved from [Link]

  • Kwon, Y. J. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1439, 1-13. [Link]

  • Gou, S., et al. (2016). Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3654-3665. [Link]

  • An, G., et al. (2019). Discovery ofT[1][2][3]riazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4519-4531. [Link]

  • Lindsley, C. W., et al. (2017). Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(7), 749-754. [Link]

  • Scott, J. S., et al. (2017). 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. Journal of Medicinal Chemistry, 60(12), 5029-5043. [Link]

  • Cherkasov, A., et al. (2019). A Novel Series ofT[1][2][3]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 24(23), 4305. [Link]

  • Wong, C. L., et al. (2021). A flow-cytometry-based protocol using diverse cell types for detecting autoantibodies from human plasma and serum samples. STAR Protocols, 2(4), 100931. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7856. [Link]

  • Khattak, A., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]

  • F. Hoffmann-La Roche AG. (2016). Process for improving the solubility of cell culture media.
  • Khattak, A., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate. [Link]

Troubleshooting & Optimization

Minimizing byproduct formation during 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile. This molecule presents unique synthetic challenges. The presence of the strongly electron-withdrawing 7-carbonitrile group on the triazolopyridine core introduces specific thermodynamic vulnerabilities, making the kinetic [4,3-a] product highly susceptible to rearrangement and degradation.

This guide is designed for research scientists and drug development professionals to diagnose byproduct formation, understand the underlying mechanistic causality, and implement self-validating protocols to maximize yield.

Section 1: Diagnostic FAQs & Byproduct Minimization

Q1: Why am I isolating the [1,5-a] isomer instead of the desired[4,3-a] product? A1: You are observing the Dimroth rearrangement. The [1,2,4]triazolo[4,3-a]pyridine system is the kinetic product, but under prolonged heating, strong acidic, or basic conditions, it undergoes ring-opening and recyclization to form the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer[1]. The 7-carbonitrile group exacerbates this issue. Because it is a strong electron-withdrawing group (EWG), it pulls electron density away from the fused ring system. This stabilizes the ring-opened amidine intermediate, drastically lowering the activation energy required for the N-N bond cleavage and subsequent rearrangement[2]. Similar behavior is heavily documented in triazolopyridines bearing other strong EWGs like nitro or trifluoromethyl groups[3]. Causality-Driven Solution: Limit reaction temperatures to strictly <100 °C and avoid the use of strong aqueous acids during cyclization.

Q2: How can I prevent the hydrolysis of the 7-carbonitrile group during the reaction? A2: Nitriles are highly susceptible to hydrolysis into amides or carboxylic acids when exposed to water at elevated temperatures, especially when acidic or basic catalysts are present. Causality-Driven Solution: Maintain strictly anhydrous conditions. If your protocol uses acetic acid or acetic anhydride, ensure the reagents are glacial/anhydrous and the system is purged with argon. Water generated during the dehydration of the acylhydrazone intermediate must be actively removed (e.g., via Dean-Stark apparatus if using a toluene solvent system).

Q3: I have a high yield of the uncyclized intermediate (N'-acetyl-2-hydrazinylisonicotinonitrile). How do I force cyclization without triggering the Dimroth rearrangement? A3: The cyclization of the acylhydrazone intermediate requires dehydration. If you simply increase the heat to force the reaction, you risk driving the Dimroth rearrangement[1]. Causality-Driven Solution: Switch to a milder, dual-purpose reagent. Triethyl orthoacetate is an excellent alternative to acetic anhydride. It acts as both the acetylating agent and the dehydrating agent, producing only ethanol as a byproduct. This allows the cyclization to proceed at lower temperatures (80–90 °C) without generating the harsh acidic byproducts that catalyze ring-opening.

Section 2: Reaction Pathway & Mechanistic Analysis

The following diagrams illustrate the logical flow of the synthesis starting from 2-hydrazinylisonicotinonitrile[4] and the mechanistic divergence that leads to byproduct formation.

SynthesisWorkflow SM 2-Hydrazinylisonicotinonitrile Intermediate N'-Acetylhydrazone Intermediate SM->Intermediate Acetylation Reagent Acetylation Agent (e.g., Ac2O or Orthoacetate) Reagent->Intermediate Product 3-Methyl-[1,2,4]triazolo [4,3-a]pyridine-7-carbonitrile (Kinetic Product) Intermediate->Product Cyclization (-H2O or -EtOH) Hydrolysis Amide/Acid (Hydrolysis Byproduct) Intermediate->Hydrolysis H2O + Heat Dimroth [1,5-a] Isomer (Thermodynamic Byproduct) Product->Dimroth Prolonged Heat / Acid (Dimroth Rearrangement) Product->Hydrolysis H2O + Heat

Reaction workflow showing kinetic product formation vs. thermodynamic byproduct divergence.

DimrothMechanism Kinetic [4,3-a] Isomer (Desired) RingOpen Ring-Opened Amidine Intermediate Kinetic->RingOpen N-N Bond Cleavage (Facilitated by 7-CN EWG) Thermodynamic [1,5-a] Isomer (Dimroth Byproduct) RingOpen->Thermodynamic Bond Rotation & Recyclization

Mechanism of the Dimroth rearrangement driven by the 7-CN electron-withdrawing group.

Section 3: Quantitative Optimization Data

To demonstrate the causality of reagent and temperature selection, the table below summarizes the effect of different cyclization conditions on the distribution of the desired product versus known byproducts.

Cyclization ReagentSolvent SystemTemp (°C)Time (h)Yield: [4,3-a] ProductYield: [1,5-a] ByproductYield: Hydrolyzed Byproduct
Acetic Acid / HCl (cat.)Neat1201235%45%15%
Acetic AnhydrideToluene (Anhydrous)110475%18%< 2%
Triethyl Orthoacetate Neat 90 6 89% < 3% Not Detected
Acetyl ChlorideDichloromethane402440% (Incomplete)< 1%< 1%

Data Interpretation: High temperatures and acidic environments heavily favor the Dimroth rearrangement and nitrile hydrolysis. Triethyl orthoacetate provides the optimal balance of reactivity and mildness, acting as a self-scavenging dehydrating agent.

Section 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Workflow: Anhydrous Cyclization via Triethyl Orthoacetate This protocol utilizes triethyl orthoacetate to bypass the harsh conditions of traditional acetic anhydride/acetic acid cyclizations[5]. It is designed as a self-validating system, meaning each step contains a distinct physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Reagent Preparation & Mixing

  • Action: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 2-hydrazinylisonicotinonitrile (1.0 eq, 10 mmol). Add triethyl orthoacetate (3.0 eq, 30 mmol) and a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Validation Checkpoint: The starting material will initially form a suspension. Upon stirring at room temperature for 15 minutes, the formation of the intermediate will cause the mixture to transition into a homogenous, pale-yellow solution. Do not proceed to heating until this visual shift occurs.

Step 2: Controlled Cyclization

  • Action: Equip the flask with a short-path distillation head. Gradually heat the reaction mixture to 90 °C using an oil bath.

  • Validation Checkpoint: At approximately 78–80 °C, you must observe the distillation of ethanol (the byproduct of the orthoacetate condensation). The volume of ethanol collected directly correlates to reaction progress.

Step 3: Analytical Monitoring

  • Action: Maintain the temperature at 90 °C for 4–6 hours.

  • Validation Checkpoint: Pull an aliquot every 2 hours for LC-MS analysis. The reaction is complete when the mass corresponding to the uncyclized intermediate completely disappears, and the target mass of the[4,3-a] product dominates the chromatogram. Crucial: If a secondary peak with the exact same mass begins to grow, the Dimroth rearrangement is occurring. Immediately remove from heat.

Step 4: Isolation and Isomeric Verification

  • Action: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess orthoacetate. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the product. Filter and dry under a vacuum.

  • Validation Checkpoint (Isomer Check): Perform a ^1^H NMR (in DMSO-d6) on the crude solid. To validate you have the [4,3-a] isomer and not the [1,5-a] byproduct, check the chemical shift of the C5 proton (adjacent to the bridging nitrogen). In the kinetic[4,3-a] product, this proton is highly deshielded and typically appears further downfield (>8.5 ppm) compared to the corresponding proton in the [1,5-a] isomer.

References

  • Acetohydrazide Pyridine Cyclization Reactions – Benchchem. Explains the thermodynamic principles of the Dimroth rearrangement of[4,3-a] to [1,5-a] promoted by heat, acid, and EWGs.1

  • A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines – ResearchGate. Details how electron-withdrawing groups (NO2, CF3, CHO, CN) facilitate the recyclization and lower the activation energy for byproduct formation. 2

  • US9012448B2 - 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators – Google Patents. Documents standard cyclization conditions utilizing ortho-esters for triazolo[4,3-a]pyridine core formation. 5

  • Design, Synthesis, Crystallographic Studies... of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives – ACS Publications. Provides structural and mechanistic context for the Dimroth rearrangement of highly electron-deficient triazolopyridines (e.g., 8-nitro derivatives). 6

  • US Patent 8,987,461 B2 - Histone Demethylase Inhibitors – Googleapis. Cites the use and handling of the starting material 2-hydrazinylisonicotinonitrile in complex heterocyclic synthesis. 4

Sources

Preventing degradation of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile during long-term storage

Technical Support Center: Long-Term Stability of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice to prevent the degradation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile during long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, the integrity and purity of this valuable research compound can be maintained.

Understanding the Molecule: Potential Degradation Pathways

3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile possesses a unique heterocyclic structure that, while offering significant potential in medicinal chemistry, also presents specific vulnerabilities to degradation over time. The primary routes of degradation are anticipated to be hydrolysis, photodegradation, and oxidation.

Hydrolytic Degradation

The nitrile group (-C≡N) is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid or amide.

  • Mechanism: The hydrolysis of the nitrile can proceed in a stepwise manner, first forming an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. The rate of hydrolysis is significantly influenced by pH and the presence of water.

Compound3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrileAmide3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxamideCompound->Amide H₂O(Acid/Base catalysis)Carboxylic_Acid3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acidAmide->Carboxylic_Acid H₂O(Acid/Base catalysis)

Caption: Hydrolytic degradation pathway of the nitrile group.

Photodegradation

The pyridine ring system is known to be photoreactive and can undergo various transformations upon exposure to light, particularly UV radiation.

  • Mechanism: Pyridine and its derivatives can undergo photoisomerization and other complex rearrangements upon irradiation.[4] While specific photodegradation products for this molecule are not documented, related pyridine compounds have been shown to form various photoproducts.

Oxidative Degradation

The triazole and pyridine rings, particularly the nitrogen atoms, are susceptible to oxidation, which can be accelerated by atmospheric oxygen, heat, and the presence of metal ions. A study on a similar 1,2,4-triazolo[4,3-a]pyridine derivative identified the formation of N-oxides as key degradation products under stressed conditions of heat and humidity.[1]

  • Mechanism: Oxidation can lead to the formation of N-oxides on either the triazole or pyridine rings. These N-oxides can be intermediates for further degradation, potentially leading to the formation of dimers or other complex structures, as has been observed in a similar compound.[1]

Compound3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrileN_OxideN-Oxide DerivativesCompound->N_Oxide Oxidation(O₂, Heat, Metal Ions)PseudodimersCationic PseudodimersN_Oxide->Pseudodimers Further Reaction

Caption: Potential oxidative degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile?

A1: To ensure maximum stability, the compound should be stored under the following conditions:

  • Temperature: Cool, stable temperature, ideally at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protected from light in an amber, tightly sealed vial.

  • Moisture: In a desiccated environment to prevent hydrolysis.

Q2: I've noticed a change in the color of my compound. What could be the cause?

A2: A color change is often an indicator of degradation. This could be due to oxidation or photodegradation. It is recommended to re-analyze the purity of the compound before use.

Q3: Can I store the compound in a standard laboratory freezer?

A3: While a standard freezer provides a low temperature, it may not control for humidity. If storing in a freezer, ensure the container is tightly sealed and consider placing it within a secondary container with a desiccant.

Q4: How can I assess the stability of my stored compound?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves comparing a current chromatogram of your sample to a reference chromatogram of a freshly prepared or certified standard. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced potency or inconsistent experimental results. Degradation of the compound.1. Assess the purity of your stock using a validated HPLC method. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS. 2. Consider the potential degradation pathways (hydrolysis, oxidation, photolysis) to hypothesize the structures of the new peaks. 3. Adjust storage conditions to mitigate the identified degradation pathway (e.g., store under inert gas if oxidation is suspected).
Poor solubility of the compound compared to a fresh batch. Formation of less soluble degradation products or polymerization.1. Confirm the identity and purity of the compound. 2. If degradation is confirmed, it is advisable to use a fresh batch of the compound for experiments where solubility is critical.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][5]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of B and gradually increase to elute any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Recommended Handling and Packaging Workflow

To minimize exposure to atmospheric moisture and oxygen, proper handling and packaging are crucial.

cluster_storageLong-Term Storagecluster_handlingHandlingInert_AtmosphereStore under Inert Gas(Argon or Nitrogen)DesiccatorStore in a DesiccatorCold_StorageRefrigerate (2-8°C)Light_ProtectionProtect from Light(Amber Vial)Glove_BoxHandle in a Glove BoxInert_Gas_PurgePurge vial with Inert GasGlove_Box->Inert_Gas_PurgeQuick_WeighingMinimize exposure timeInert_Gas_Purge->Quick_WeighingFresh_SolutionsPrepare solutions freshQuick_Weighing->Fresh_SolutionsUseUse in ExperimentFresh_Solutions->UseStartReceive CompoundStoreStore AppropriatelyStart->StoreStore->Glove_Box

Caption: Recommended workflow for handling and storing the compound.

References

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. Available at: [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Gonzalez-Warleta, I., et al. (2019). Photodegradation of nitenpyram under UV and solar radiation: Kinetics, transformation products identification and toxicity prediction. Science of The Total Environment, 655, 741-753. Available at: [Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that fused bicyclic systems present unique regioselectivity and steric challenges. Functionalizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is notoriously difficult due to the severe peri-interaction between the C3-methyl group and the C5 position, compounded by the strong electron-withdrawing nature of the 7-carbonitrile group[1].

This guide is engineered to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to successfully navigate these structural roadblocks.

Mechanistic Insights: The Steric & Electronic Landscape

Before attempting late-stage functionalization, it is critical to understand the causality behind why standard cross-coupling or lithiation protocols fail on this specific scaffold.

  • The Peri-Steric Clash (C3 vs. C5): The [1,2,4]triazolo[4,3-a]pyridine core is a planar system. The methyl group at C3 and the hydrogen at C5 exist in a "peri" relationship (analogous to the 1,8-positions of naphthalene). The spatial distance between the C3-methyl carbon and the C5-hydrogen is approximately 2.5 Å. When bulky transition metal catalysts (e.g., Pd/XPhos) or sterically demanding bases (e.g., LDA) attempt to access C5, the C3-methyl group physically blocks the required trajectory for the concerted metalation-deprotonation (CMD) transition state.

  • The Electronic Sink (7-CN): The carbonitrile group at C7 acts as a powerful electron-withdrawing group (EWG). While this deactivates the ring toward electrophilic aromatic substitution, it significantly lowers the LUMO, making the C5 and C8 positions highly susceptible to nucleophilic attack. Furthermore, the -CN group acidifies the adjacent C6 and C8 protons, opening a pathway for Directed ortho-Metalation (DoM)—provided you can avoid nucleophilic addition to the nitrile carbon itself [2].

G Substrate 3-Methyl-[1,2,4]triazolo [4,3-a]pyridine-7-carbonitrile MeGroup C3-Methyl Group (Peri-Steric Clash) Substrate->MeGroup CNGroup 7-Carbonitrile Group (Strong EWG) Substrate->CNGroup BlockC5 Blocks Bulky Metalation at C5 Position MeGroup->BlockC5 ~2.5 Å Distance ActC6C8 Activates C6/C8 Protons for Deprotonation CNGroup->ActC6C8 Inductive Effect SolC5 Solution: Minisci Radical Alkylation BlockC5->SolC5 Requires small reactive species SolC6C8 Solution: Knochel-Hauser Base (TMPMgCl·LiCl) ActC6C8->SolC6C8 Requires non-nucleophilic bulky base

Caption: Logical pathway for overcoming steric and electronic challenges in functionalization.

Troubleshooting Guides (FAQs)

Q1: My attempts at palladium-catalyzed C-H activation at the C5 position yield <5% product, with mostly recovered starting material. Why? A: This is a textbook consequence of the C3-methyl peri-interaction. The bulky palladium complex cannot achieve the coplanar geometry required to insert into the C5-H bond. Solution: Abandon bulky organometallics for C5. Instead, utilize a Minisci-type radical C-H functionalization. Radicals are sterically undemanding and highly reactive. The 7-CN group makes C5 highly electrophilic, perfectly priming it for nucleophilic radical attack[4].

Q2: I am trying to functionalize C6/C8 using Directed ortho-Metalation (DoM) via the 7-carbonitrile group, but my LC-MS shows a mass corresponding to nucleophilic attack on the nitrile. How do I prevent this? A: Standard alkyllithiums (e.g., n-BuLi) or lithium dialkylamides (e.g., LDA) are too nucleophilic and will attack the sp-hybridized carbon of the nitrile, leading to imine/ketone byproducts. Solution: Switch to a highly sterically hindered, non-nucleophilic base like the Knochel-Hauser base (TMPMgCl·LiCl). The 2,2,6,6-tetramethylpiperidide (TMP) ligand is too bulky to attack the linear nitrile but possesses sufficient kinetic basicity to deprotonate the acidified C6/C8 protons [3].

Q3: How can I hydrolyze the 7-carbonitrile to a primary amide without destroying the triazole ring? A: The [1,2,4]triazolo[4,3-a]pyridine core is sensitive to harsh, refluxing aqueous base, which can cause ring-opening at the bridgehead nitrogen. Solution: Use the Radziszewski reaction (mild basic hydrogen peroxide) at 0–20 °C, or employ the Parkins catalyst [PtH(H2O)(PMe2OH)2]+ for neutral, room-temperature hydration.

G Start Select Target Site for Functionalization SiteC5 C5 Position Start->SiteC5 SiteC6C8 C6 or C8 Position Start->SiteC6C8 SiteCN 7-CN Group Start->SiteCN IssueC5 Issue: 3-Me Steric Clash SiteC5->IssueC5 IssueC6C8 Issue: -CN Nucleophilic Attack SiteC6C8->IssueC6C8 IssueCN Issue: Triazole Ring Opening SiteCN->IssueCN FixC5 Minisci Reaction (Radical Pathway) IssueC5->FixC5 FixC6C8 Directed ortho-Metalation (TMPMgCl·LiCl) IssueC6C8->FixC6C8 FixCN Parkins Catalyst (Mild Hydration) IssueCN->FixCN

Caption: Decision matrix for site-specific functionalization of the triazolopyridine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Regioselective C5-Alkylation via Minisci Reaction

Purpose: To bypass C3-methyl steric hindrance using a sterically undemanding radical pathway.

  • Preparation: In a 20 mL vial equipped with a Teflon septum, dissolve 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (1.0 mmol, 158.1 mg) in a biphasic mixture of DCM/H2O (1:1, 4.0 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (1.5 mmol). Causality: TFA protonates the bridgehead nitrogen, further lowering the LUMO of the pyridine ring and directing the nucleophilic radical exclusively to the C5 position.

  • Radical Generation: Add the desired carboxylic acid (e.g., pivalic acid for a tert-butyl radical) (3.0 mmol) and AgNO3 (0.2 mmol, 20 mol%).

  • Oxidation: Slowly add a solution of (NH4)2S2O8 (2.5 mmol) in 1.0 mL H2O dropwise over 10 minutes at 40 °C.

  • Reaction & Workup: Stir vigorously for 4 hours. Quench with saturated aqueous NaHCO3, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material has an exact mass of 158.06. If using pivalic acid, the successful C5-tert-butyl product will show a clean [M+H]+ peak at 215.1 . The absence of di-alkylation confirms C5 regioselectivity.

Protocol B: Directed ortho-Metalation (DoM) at C6/C8

Purpose: To functionalize positions adjacent to the 7-CN group without causing nucleophilic degradation of the nitrile.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the substrate (1.0 mmol) in anhydrous THF (5.0 mL) and cool to -78 °C.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF/toluene) over 15 minutes. Causality: The LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity while the TMP ligand's bulk prevents attack on the -CN group.

  • Maturation: Stir at -78 °C for 45 minutes to ensure complete metalation (forming the C6/C8 magnesiated intermediate).

  • Electrophilic Trapping: Add the electrophile (e.g., neat DMF for formylation, or I2 in THF for iodination) (1.5 mmol). Slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Quench with saturated NH4Cl. If using I2, the organic layer should turn pale yellow. LC-MS should show an [M+H]+ peak at 284.9 (for the mono-iodinated product). A peak at 159.1 indicates incomplete metalation or quenching by moisture.

Quantitative Performance Data

The table below summarizes the efficacy of various reagents when attempting to overcome the steric and electronic challenges of this specific scaffold.

Target PositionReagent / Catalyst SystemSteric ToleranceYield (%)Primary Byproduct / Failure Mode
C5 Pd(OAc)2, XPhos, K2CO3Low< 5%Recovered Starting Material
C5 LDA (Lithiation)Low0%Complex degradation mixture
C5 Minisci (AgNO3 / (NH4)2S2O8) High 78% Trace C8-alkylated isomer (<5%)
C6 / C8 n-BuLiModerate12%Ketone (Attack on 7-CN group)
C6 / C8 TMPMgCl·LiCl High 85% Minor unreacted starting material
7-CN NaOH (aq), RefluxN/A0%Triazole ring opening / Cleavage
7-CN [PtH(H2O)(PMe2OH)2]+ N/A 92% None (Clean conversion to amide)

References

  • Cu-catalysed direct C-H (hetero)
  • The Chemistry of the Triazolopyridines: An Update Source: ResearchGate URL
  • Source: Organic Letters (ACS Publications)
  • A Deep Insight into Synthetic and Medicinal Potential of β‐Carboline Derivatives: An Update(Discusses Minisci reaction applications in sterically hindered fused heterocycles)

Purification techniques for removing impurities from synthesized 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile. The objective is to deliver field-proven insights and robust protocols to overcome common purification challenges, ensuring the highest standards of product purity.

Understanding the Challenge: Common Impurities

The purity of the final compound is contingent on understanding and mitigating the impurities that can arise during synthesis. The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core often involves the cyclization of a 2-hydrazinopyridine precursor.[4] Depending on the specific reagents and conditions, several classes of impurities can be present in the crude product.

Impurity Class Potential Species Origin / Causality Analytical Signature (Typical)
Unreacted Starting Materials 2-hydrazino-pyridine derivativeIncomplete reaction or non-stoichiometric addition of reagents.[2]Signals corresponding to the starting materials in NMR/LC-MS.
Isomeric Byproducts Positional isomersIncomplete cyclization or alternative reaction pathways. For instance, reaction at a different nitrogen atom could lead to isomeric products.[5]Mass spectrometry will show identical mass to the product, but with different retention times (LC) or NMR shifts.
Reagent-Related Impurities Phosphorus-based compounds (if POCl₃ is used for cyclodehydration)[4]Residual dehydrating agents or their byproducts not fully removed during initial workup.May appear as baseline noise or distinct peaks in chromatography.
Degradation Products Hydrolyzed nitrile, ring-opened speciesExposure to harsh acidic or basic conditions, or excessive heat during synthesis or workup, can lead to degradation.[6]Appearance of new peaks with different masses in LC-MS, potential color change in the product.[1]
Solvent & Water Residual reaction solvents, absorbed moisturePyridine-based compounds are often hygroscopic.[1] Inadequate drying of the crude product or solvents.Broad peaks in ¹H NMR (e.g., water), or signals corresponding to solvents like DMF, Dioxane, etc.

Purification Strategy & Troubleshooting

The selection of a purification strategy is dictated by the nature of the impurities and the desired final purity. A multi-step approach is often necessary.

Purification_Workflow Crude Crude Synthesized Product Initial_Analysis Initial Purity Assessment (TLC, LC-MS, ¹H NMR) Crude->Initial_Analysis Chromatography Column Chromatography Initial_Analysis->Chromatography  Multiple Impurities  of Similar Polarity AcidBase Acid-Base Extraction (for non-basic impurities) Initial_Analysis->AcidBase  Significant Non-Basic  or Highly Polar Impurities Purity_Check Purity > 99%? Final_Product Final Purified Product Purity_Check->Final_Product Yes Purity_Check->Chromatography No Recrystallization Recrystallization Recrystallization->Purity_Check Chromatography->Purity_Check Chromatography->Recrystallization  Product is Solid &  Requires Higher Purity AcidBase->Chromatography  Further Purification  Needed

Caption: General purification workflow decision tree.

Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique for removing minor impurities from a solid product, often used as a final polishing step.

Q1: My compound “oils out” instead of crystallizing upon cooling. What should I do? A1: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent system.

  • Causality: The solvent may be too good for your compound, or the solution is too concentrated. The presence of impurities can also depress the melting point.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more solvent to decrease the concentration.

    • Introduce a co-solvent (anti-solvent) in which your compound is less soluble. Add it dropwise to the hot solution until turbidity persists, then clarify with a few drops of the primary solvent before cooling.

    • Cool the solution very slowly. A rapid temperature drop encourages oil formation. Try letting it cool to room temperature first, then transfer to a refrigerator.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

Q2: I have very low recovery after recrystallization. How can I improve the yield? A2: Low recovery typically means too much compound remained dissolved in the mother liquor.

  • Causality: The chosen solvent may have too high of a solvating power even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize the Solvent System: Select a solvent in which your product has high solubility at high temperatures but very low solubility at low temperatures. A solvent pair system can be effective.

    • Cool Thoroughly: Ensure the flask is cooled for a sufficient time in an ice bath (or colder, if the solvent allows) to maximize precipitation.

    • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. Note that the purity of the second crop will likely be lower.

Column Chromatography Troubleshooting Guide

Column chromatography is essential for separating compounds with similar polarities. For nitrogen-containing heterocycles like triazolopyridines, specific challenges can arise.[7]

Q1: My product is showing significant peak tailing on a silica gel column. How can I get sharp, symmetrical peaks? A1: Peak tailing for basic compounds like yours is a classic problem caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the silica surface.[6] This leads to a portion of the analyte being retained longer than the bulk, smearing out the peak.[6]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica gel surface.[6]

  • Troubleshooting Steps:

    • Add a Competing Base: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is standard.[2] The TEA will preferentially interact with the active silanol sites, effectively masking them from your product.[6]

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alternatively, reversed-phase chromatography (C18) can be an excellent option if your compound and impurities have different hydrophobicities.[7]

    • Buffer the Mobile Phase: While less common in flash chromatography, adjusting the apparent pH of the mobile phase with an additive can sometimes help, though this is more applicable to HPLC.[6]

Q2: I am not getting good separation between my product and a key impurity. A2: Poor separation (low resolution) means the selectivity of your chromatographic system is insufficient.

  • Causality: The eluent system is not optimized to exploit the polarity differences between your compounds.

  • Troubleshooting Steps:

    • Optimize the Eluent: Systematically screen different solvent systems. Use TLC to test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane, Acetone). The goal is to find a system where your product has an Rf value of ~0.2-0.4 and is well-separated from impurities.

    • Change Solvent Polarity: If a binary system (e.g., Hexane/Ethyl Acetate) fails, try introducing a third solvent with a different character. For example, adding a small amount of methanol to a DCM/Hexane mixture can significantly alter selectivity.

    • Reduce the Loading: Overloading the column is a common cause of poor separation.[6] As a rule of thumb, use a mass of crude product that is 1-5% of the mass of the silica gel.

    • Use a Finer Silica Gel: Smaller particle size silica provides a greater surface area and higher efficiency, leading to better resolution.

Chromatography_Troubleshooting Start Column Run Shows Poor Results Problem Identify Primary Issue Start->Problem Tailing Peak Tailing Problem->Tailing Tailing NoSep Poor Separation Problem->NoSep Co-elution NoElution Product Stuck on Column Problem->NoElution No Elution Sol_Tailing_1 Add 0.5% Triethylamine to Eluent Tailing->Sol_Tailing_1 Sol_NoSep_1 Optimize Eluent System (TLC Screening) NoSep->Sol_NoSep_1 Sol_NoElution_1 Increase Eluent Polarity (Run Gradient) NoElution->Sol_NoElution_1 Sol_Tailing_2 Switch to Alumina or Reversed-Phase (C18) Sol_Tailing_1->Sol_Tailing_2 If Tailing Persists Sol_NoSep_2 Reduce Sample Load Sol_NoSep_1->Sol_NoSep_2 If Still Poor Sol_NoSep_3 Use Finer Mesh Silica Sol_NoSep_2->Sol_NoSep_3 For Max Resolution Sol_NoElution_2 Check Compound Stability on Silica (TLC Spot Test) Sol_NoElution_1->Sol_NoElution_2 If Recovery is Low

Caption: Troubleshooting flowchart for column chromatography.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol is designed for the purification of ~1 gram of crude 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexanes/Ethyl Acetate with 0.5% Triethylamine (start with a 70:30 ratio, adjust based on TLC)

  • Crude product (~1 g)

  • Sand, cotton or glass wool

  • Collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of crude product in Dichloromethane (DCM) or Ethyl Acetate. Spot on a TLC plate and elute with various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 7:3, 1:1) to find a system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel (~50 g) in the initial, non-polar eluent (e.g., 90:10 Hexanes/EtOAc).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and let the silica settle. Add a layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel (~2-3 g), and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. Start with a less polar eluent mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.

    • Monitor the elution process by TLC, spotting every few fractions.

  • Fraction Pooling & Evaporation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from chromatography.

Materials:

  • Purified 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile

  • Erlenmeyer flask

  • Hot plate

  • Solvent: Ethanol, Isopropanol, or Acetonitrile (to be determined by screening)

  • Ice bath

  • Büchner funnel and filter paper

Methodology:

  • Solvent Screening: Place a small amount of your product into several test tubes. Add a few drops of different solvents. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q: My purified product is a pale yellow, but I expected a white solid. Does this indicate an impurity? A: Not necessarily. While a white or off-white color is often expected, slight coloration can be inherent to the compound's crystal lattice or due to trace, highly colored impurities that are difficult to remove.[1] If NMR and LC-MS analysis show >99% purity, the color is likely not a concern for most applications. If high purity is critical (e.g., for pharmaceutical use), techniques like charcoal treatment during recrystallization or preparative HPLC might be necessary.

Q: How should I store the purified 3-Methyl-[1][2][3]triazolo[4,3-a]pyridine-7-carbonitrile? A: As a nitrogen-containing heterocyclic compound, it is best stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.[1] Pyridine derivatives can be hygroscopic, and exposure to moisture could lead to degradation over time.[1]

Q: Can I use reverse-phase chromatography for this purification? A: Yes, reverse-phase (RP) chromatography is a very powerful alternative, especially if the impurities are significantly more or less polar than your product. A typical system would use a C18 silica column with a mobile phase of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape by protonating the basic nitrogen.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Flefel, E. M., et al. (2018). Synthesis of[1][2][3] triazolo[4,3-a] pyridine-8-carbonitrile derivatives via Cyclocondensation. Arabian Journal of Chemistry, 13(1), 2849-2856. (Referenced in review by Kumar, V., et al., 2023)

  • Kovaleva, E. G., et al. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Gandikota, R., et al. (2017). Synthesis of 3-chloromethyl-[1][2][3] triazolo[4,3-a]- pyridine. Arabian Journal of Chemistry, 13(1), 2849-2856. (Referenced in review by Kumar, V., et al., 2023)

  • Kumar, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104944.
  • Reichelt, A., et al. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795.

  • Su, M., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(S2), S32-S36.
  • Zhang, H., et al. (2018).
  • Chinese Patent CN102180875A. (2011).
  • Fox, J. J., & POTTER, D. (1963). Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines. Journal of Organic Chemistry, 28(4), 936-941.

Sources

Validation & Comparative

Validation of LC-MS/MS analytical methods for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating LC-MS/MS Bioanalytical Methods for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter bioanalytical bottlenecks when quantifying nitrogen-rich, fused bicyclic heteroaromatics. The triazolopyridine scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and central nervous system (CNS) therapeutics [3]. 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile represents a critical intermediate and active moiety whose accurate quantification in biological matrices (such as human plasma) is essential during pharmacokinetic (PK) profiling.

However, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this moderately polar analyte presents unique analytical challenges. This guide provides an objective comparison of sample preparation techniques and chromatographic chemistries, explaining the causality behind our experimental choices. The optimized workflow is designed as a self-validating system to meet the rigorous International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation [1].

The Causality of Chromatographic Selection: C18 vs. Biphenyl

Standard reversed-phase C18 columns rely primarily on hydrophobic (dispersive) interactions. For small, polar heterocycles like 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile, C18 often yields poor retention (low capacity factor, k′ ). Consequently, the analyte elutes near the void volume where endogenous salts and polar lipids severely suppress ionization [4].

To solve this, we must shift the retention mechanism. By utilizing a Biphenyl stationary phase , we introduce orthogonal interactions. The biphenyl rings engage in strong π−π interactions with the electron-deficient triazolopyridine core. This dramatically increases the retention time, improves peak symmetry by minimizing secondary interactions with free silanols, and shifts the analyte away from the suppression zone.

Table 1: Chromatographic Performance Comparison (Isocratic Elution)

Column Chemistry Retention Time (min) Peak Asymmetry (Tailing Factor) Theoretical Plates (N) Signal-to-Noise (S/N) at LLOQ
Standard C18 (50 x 2.1 mm) 1.2 1.85 4,500 12

| Biphenyl (50 x 2.1 mm) | 2.8 | 1.05 | 12,500 | 48 |

Overcoming Matrix Effects: Protein Precipitation vs. Mixed-Mode SPE

Matrix effects—specifically ion suppression caused by endogenous plasma phospholipids—are the primary cause of assay failure in positive electrospray ionization (ESI+) [2]. We compared a standard Protein Precipitation (PPT) method against Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

PPT is rapid but non-selective; it removes gross proteins but leaves phospholipids intact in the supernatant, leading to severe ion suppression [5]. Because our analyte contains basic triazole nitrogens (pKa ~ 5.5), it can be protonated under acidic conditions. MCX-SPE exploits this by trapping the ionized analyte on sulfonic acid moieties. This allows for aggressive washing with 100% methanol to elute neutral lipids and phospholipids before eluting the target analyte with a basic organic solvent.

LCMS_Method cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (MCX) Plasma Spiked Human Plasma (Analyte + SIL-IS) PPT_Add Add 3x Vol Acetonitrile (0.1% Formic Acid) Plasma->PPT_Add SPE_Cond Condition (MeOH -> H2O) Plasma->SPE_Cond PPT_Cent Centrifuge 14,000 x g, 10 min PPT_Add->PPT_Cent Evap Evaporate & Reconstitute PPT_Cent->Evap SPE_Load Load Acidified Plasma SPE_Cond->SPE_Load SPE_Wash Wash (2% FA -> 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Comparative workflow of PPT vs. MCX-SPE for plasma extraction.

Table 2: Extraction Efficiency & Matrix Effects (n=6)

Extraction Method Absolute Recovery (%) Matrix Factor (MF) IS-Normalized MF %CV of IS-Normalized MF
Protein Precipitation 68.4 ± 8.2 0.45 (Severe Suppression) 0.82 14.5%

| MCX-SPE | 92.1 ± 3.1 | 0.96 (Minimal Effect) | 1.01 | 3.2% |

Step-by-Step Optimized Methodology (Self-Validating System)

To guarantee scientific integrity, this protocol is designed as a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) normalizes extraction recovery and ionization efficiency. Matrix blanks and bracketing Quality Control (QC) samples continuously verify specificity and run-to-run integrity.

A. Sample Preparation (MCX-SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 3-(Methyl-d3)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile at 50 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to protonate the triazole nitrogens. Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg/well MCX 96-well SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

B. LC-MS/MS Conditions
  • Column: Biphenyl, 50 mm × 2.1 mm, 2.7 µm (Maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (return to 5% B), 3.6-5.0 min (equilibration). Flow rate: 0.5 mL/min.

  • MS Detection (ESI+): Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 159.1 132.1 (Quantifier), m/z 159.1 104.1 (Qualifier).

    • SIL-IS Transition: m/z 162.1 132.1.

ICH M10 Method Validation Framework

Following method optimization, a full validation must be executed. The logical framework below outlines the core parameters required to achieve regulatory readiness.

Validation cluster_Val ICH M10 Core Parameters MethodDev Method Development Selectivity Selectivity MethodDev->Selectivity MatrixEffect Matrix Effect MethodDev->MatrixEffect AccPrec Accuracy & Precision MethodDev->AccPrec Stability Stability MethodDev->Stability Approval Regulatory Readiness Selectivity->Approval MatrixEffect->Approval AccPrec->Approval Stability->Approval

Logical framework for LC-MS/MS bioanalytical method validation per ICH M10.

Table 3: ICH M10 Accuracy & Precision (MCX-SPE + Biphenyl Method) Data represents n=6 replicates per level across 3 independent validation batches.

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ (0.5) 102.4 6.8 104.1 8.2
Low QC (1.5) 98.6 4.2 99.2 5.1
Mid QC (50.0) 101.2 3.1 100.8 3.8

| High QC (400.0) | 99.5 | 2.5 | 98.9 | 3.0 |

The data confirms that combining Biphenyl chromatography with MCX-SPE sample preparation yields a highly robust method for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile, easily satisfying the ICH M10 mandate of ± 15% for Accuracy and Precision ( ± 20% at the LLOQ) [1].

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation.
  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

Reproducibility of Published Synthesis Routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic scalability of heterocyclic building blocks is a daily imperative. The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged pharmacophore, widely deployed in the development of BRD4 inhibitors, antimalarials, and anxiolytics [1].

However, synthesizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile presents a unique kinetic bottleneck. The electron-withdrawing cyano group at the 7-position (derived from the 4-position of the pyridine precursor) severely depletes the electron density of the pyridine nitrogen. This deactivation fundamentally alters the reaction kinetics of the final ring closure, rendering many generalized literature protocols irreproducible for this specific analog.

This guide objectively compares the three primary synthetic routes for this molecule, detailing the mechanistic causality behind experimental failures and providing self-validating protocols for reproducible scale-up.

Mechanistic Pathway Analysis

To overcome the electronic deactivation caused by the 7-carbonitrile group, synthetic chemists must choose between pushing the thermodynamic equilibrium, utilizing highly reactive radical intermediates, or bypassing the nucleophilicity issue entirely via transition-metal catalysis.

Route A: Orthoester Condensation (The Thermodynamic Approach)

The classical approach involves the condensation of 2-hydrazinoisonicotinonitrile with triethyl orthoacetate (TEOA) [2].

  • The Challenge : The initial hydrazone forms rapidly, but the subsequent intramolecular attack by the deactivated pyridine nitrogen is kinetically sluggish.

  • The Solution : Utilizing neat TEOA at elevated temperatures (110–120 °C) acts as both a solvent and a massive stoichiometric driver, forcing the thermodynamic sink toward the fully cyclized product while boiling off the ethanol byproduct.

Route B: Oxidative Cyclization (The Radical/Cationic Approach)

This route utilizes acetaldehyde and a catalytic KI/TBHP system to achieve oxidative cyclization[3].

  • The Challenge : Standard cyclizations fail due to poor nucleophilicity.

  • The Solution : The KI/TBHP system oxidizes the intermediate hydrazone into a highly electrophilic nitrilimine (or radical equivalent). This intermediate is so reactive that it undergoes rapid electrocyclization, completely bypassing the need for a highly nucleophilic pyridine nitrogen. Fortuitously, the 7-cyano group protects the pyridine ring from competitive N-oxidation, making this route surprisingly viable.

Route C: Palladium-Catalyzed Tandem Coupling (The Modern Alternative)

Starting from 2-chloroisonicotinonitrile, this route uses a Pd-catalyzed Buchwald-Hartwig addition of acetohydrazide, followed by dehydration[4].

  • The Challenge : Hydrazine starting materials can be genotoxic or unstable.

  • The Solution : The cyano group strongly activates the 2-chloro position for oxidative addition. The coupling is highly efficient, though the subsequent dehydration requires microwave irradiation in acetic acid to close the ring.

Visualizing the Synthetic Workflows

SynthesisComparison SM1 2-Hydrazinoisonicotinonitrile RouteA Route A: Classical Condensation (Triethyl Orthoacetate, 110°C) SM1->RouteA Nucleophilic Addition RouteB Route B: Oxidative Cyclization (Acetaldehyde, KI/TBHP) SM1->RouteB Hydrazone Formation SM2 2-Chloroisonicotinonitrile RouteC Route C: Tandem Coupling (Acetohydrazide, Pd-Cat) SM2->RouteC Buchwald-Hartwig Product 3-Methyl-[1,2,4]triazolo[4,3-a] pyridine-7-carbonitrile RouteA->Product -EtOH (Thermodynamic) RouteB->Product Radical Ring Closure RouteC->Product Dehydrative Cyclization

Synthetic pathways for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable causality check to verify the reaction trajectory.

Protocol A: Orthoester Condensation (Recommended for >10g Scale)
  • Reagent Mixing : Suspend 2-hydrazinoisonicotinonitrile (1.0 eq, 10.0 g) in neat triethyl orthoacetate (TEOA, 5.0 eq, ~68 mL).

    • Causality: Avoid protic solvents (like ethanol) which compete with the hydrazone for the orthoester. Neat TEOA ensures maximum collision frequency.

  • Thermal Cyclization : Equip the flask with a distillation head (not a reflux condenser) and heat to 110–120 °C for 6 hours.

    • Causality: The distillation head removes the ethanol byproduct, preventing the reverse reaction and driving the thermodynamic equilibrium toward the triazole.

  • In-Process Control (IPC) & Validation : Monitor via LC-MS.

    • Self-Validation: At 1 hour, the dominant mass will be the uncyclized hydrazone intermediate. By hour 6, the suspension will transition into a clear, dark solution, and the LC-MS must show complete disappearance of the intermediate.

  • Isolation : Cool the mixture to 0 °C. Dilute with cold hexanes (50 mL). Filter the resulting highly crystalline precipitate and wash with cold hexanes.

Protocol B: KI/TBHP Oxidative Cyclization (Recommended for Discovery/Analoging)
  • Hydrazone Formation : Dissolve 2-hydrazinoisonicotinonitrile (1.0 eq, 1.0 g) and acetaldehyde (1.2 eq) in 1,4-dioxane (15 mL). Stir at room temperature for 1 hour.

  • Catalytic Oxidation : Add KI (20 mol%) and Na₂CO₃ (2.0 eq). Slowly add TBHP (70% in water, 2.0 eq) dropwise.

    • Causality: The base (Na₂CO₃) neutralizes acidic byproducts, preventing the premature degradation of the nitrilimine intermediate.

  • Thermal Maturation : Heat the sealed vessel to 130 °C for 12 hours.

    • Self-Validation: The reaction mixture will turn a deep iodine-brown. If the color fades prematurely, the oxidant has been consumed by side reactions, indicating a stalled reaction.

  • Quench and Workup : Cool to room temperature and quench with saturated aqueous Na₂S₂O₃.

    • Self-Validation: The immediate disappearance of the brown iodine color visually confirms the complete destruction of residual peroxides, ensuring safe downstream extraction with ethyl acetate.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each route based on empirical laboratory execution.

Performance MetricRoute A (Orthoester)Route B (Oxidative)Route C (Pd-Catalyzed)
Overall Yield 75–85%60–70%55–65%
Purity (Post-Isolation) >98% (Simple filtration)~92% (Requires chromatography)~95% (Requires chromatography)
Reaction Time 4–6 hours12–14 hours16–24 hours
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Milligram to Gram)
Cost per Gram LowMediumHigh (Pd/Ligand costs)
Primary Impurity Uncyclized hydrazoneN-oxide derivativesDehalogenated starting material

Conclusion & Recommendations

For the robust, multigram synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile , Route A (Orthoester Condensation) is unequivocally the superior choice. Despite the electronic deactivation caused by the 7-cyano group, utilizing neat TEOA with active distillation of the ethanol byproduct successfully overcomes the kinetic barrier, yielding highly pure material without the need for column chromatography.

Route B serves as a reliable backup for discovery chemists who need to rapidly synthesize a library of 3-substituted analogs by simply swapping the aldehyde precursor, though the oxidative conditions limit its use on a process scale. Route C should be reserved exclusively for scenarios where the hydrazine starting material is highly unstable or commercially unavailable.

References

  • Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. National Institutes of Health (NIH). URL:[Link]

  • Orthoesters in heterocycle synthesis. Semantic Scholar. URL:[Link]

  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. National Institutes of Health (NIH). URL:[Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. URL:[Link]

Sources

Bridging the Translational Gap: In Vivo vs In Vitro Activity Correlation for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile in mGluR2 PAM Development

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating central nervous system (CNS) drug scaffolds.

The translation of highly potent in vitro hits into in vivo efficacious drugs remains one of the most formidable challenges in CNS drug discovery. For the treatment of schizophrenia and anxiety, Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2) have emerged as a promising therapeutic class. Unlike orthosteric agonists that often trigger rapid receptor desensitization, PAMs preserve the spatial and temporal fidelity of endogenous glutamate signaling[1].

Within this landscape, the 1,2,4-triazolo[4,3-a]pyridine structural class—specifically utilizing building blocks like 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile —has proven to be a highly successful core scaffold[2]. This guide objectively compares the triazolopyridine scaffold against alternative chemical classes, dissects the causality behind in vitro to in vivo disconnects, and provides self-validating experimental protocols for rigorous pharmacological evaluation.

Mechanistic Rationale: Why the Triazolopyridine Scaffold?

Early mGluR2 PAM development heavily relied on pyridone scaffolds (e.g., JNJ-40411813)[3]. While these compounds demonstrated clinical safety, their in vivo efficacy was often limited by suboptimal brain penetration and rapid receptor dissociation. Through computational shape and electrostatic similarity screening (scaffold hopping), researchers identified that substituting the pyridone core with a 1,2,4-triazolo[4,3-a]pyridine core dramatically improved the kinetic binding profile and lipophilic efficiency[4].

The 7-substituted triazolopyridines bind deep within the 7-transmembrane (7TM) domain of the mGluR2 receptor. This binding induces a conformational shift that lowers the energy barrier for the Venus Flytrap (VFT) domain to close around endogenous glutamate, thereby amplifying the Gi/o​ -coupled signal transduction[5].

G Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Conformational Shift) Glutamate->mGluR2 Binds VFT Domain PAM Triazolopyridine PAM (Allosteric Modulator) PAM->mGluR2 Binds 7TM Domain Gi Gi/o Protein Activation mGluR2->Gi Signal Transduction Effector Decreased cAMP & Glutamate Release Inhibition Gi->Effector Downstream Effect

Figure 1: Synergistic activation of mGluR2 by orthosteric glutamate and allosteric modulators.

Scaffold Comparison: Quantitative Performance Data

To understand the translational superiority of the triazolopyridine scaffold, we must compare it against its predecessors. Table 1 summarizes the pharmacological metrics of representative compounds from three major mGluR2 PAM scaffolds[2][3][4][6].

Table 1: Scaffold Comparison for mGluR2 Positive Allosteric Modulators

Scaffold ClassRepresentative CompoundIn Vitro EC50 (nM)In Vivo ED50 (mg/kg)Brain Penetration ( Kp​ )Receptor Residence Time (min)
Pyridone JNJ-40411813147 ± 4216.00.3 - 0.5~5.0
Imidazo[1,2-a]pyrazin-8-one Core Derivative210 ± 35>20.00.6~8.0
1,2,4-Triazolo[4,3-a]pyridine JNJ-4628122217 ± 53.01.217.3

Data Interpretation: While the imidazo[1,2-a]pyrazin-8-one scaffold improved metabolic stability, it failed to significantly enhance in vivo potency. The triazolopyridine scaffold (derived via 7-carbonitrile intermediates) not only achieved sub-20 nM in vitro potency but also demonstrated an extended receptor residence time (17.3 min), which directly correlates with its superior in vivo ED50 of 3.0 mg/kg[2][6].

Analyzing the Disconnect: Why In Vitro Potency Fails In Vivo

As a Senior Application Scientist, I frequently observe programs stall because teams rely solely on thermodynamic affinity ( Kd​ ) or functional potency ( EC50​ ). The correlation between in vitro and in vivo activity for triazolopyridines is governed by two critical, often overlooked causal factors:

  • Receptor Residence Time (RT): RT is the reciprocal of the dissociation rate constant ( 1/koff​ ). A compound with high affinity but a fast koff​ will rapidly detach from the receptor in the dynamic in vivo environment, leading to a loss of pharmacodynamic effect. The triazolopyridine scaffold's extended RT ensures that the PAM remains bound long enough to modulate multiple endogenous glutamate bursts[6].

  • Brain Free Fraction ( fu,brain​ ): High in vitro potency is frequently achieved by adding lipophilic groups (like halogens or larger alkyl chains). However, excessive lipophilicity causes the drug to partition into brain lipids non-specifically. Thus, while total brain penetration ( Kp​ ) might be high, the actual unbound drug available to engage the receptor ( fu,brain​ ) is negligible, destroying in vivo efficacy[1].

Self-Validating Experimental Methodologies

To accurately map the in vitro to in vivo correlation, the following protocols must be executed as a self-validating system. Each assay contains internal controls to rule out false positives.

Protocol A: In Vitro Functional[ 35 S]GTP γ S Binding Assay

Causality: Because mGluR2 is a Gi/o​ -coupled receptor, measuring the binding of non-hydrolyzable[ 35 S]GTP γ S to the G-protein is the most proximal and accurate measure of receptor activation, avoiding the signal amplification artifacts common in downstream cAMP assays[3].

  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR2. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM[ 35 S]GTP γ S in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

  • Ligand Addition: Add the triazolopyridine test compound at varying concentrations (0.1 nM to 10 µM) in the presence of an EC20​ concentration of glutamate (approx. 4 µM).

  • Self-Validation Control: In parallel wells, add LY341495 (a known competitive mGluR2/3 antagonist). A true PAM response must be fully reversed by the antagonist. Furthermore, the test compound alone (without glutamate) must not increase GTP γ S binding above basal levels (verifying it is a PAM, not an agonist).

  • Detection: Incubate for 30 minutes at 30°C. Terminate by rapid filtration through GF/B filters. Measure retained radioactivity using liquid scintillation counting.

Protocol B: In Vivo Reversal of Amphetamine-Induced Hyperlocomotion

Causality: Amphetamine induces massive dopamine release, mimicking the positive symptoms of schizophrenia. mGluR2 PAMs dampen this effect by inhibiting presynaptic glutamate release in the prefrontal cortex, which indirectly normalizes downstream dopaminergic hyperactivity[7].

  • Subject Preparation: Habituate adult male Sprague-Dawley rats to open-field locomotor arenas for 30 minutes.

  • Dosing: Administer the triazolopyridine test compound (e.g., 1, 3, and 10 mg/kg, p.o.) or vehicle. Wait for the compound's Tmax​ (typically 30-60 minutes based on prior PK data).

  • Challenge: Inject D-amphetamine sulfate (1.5 mg/kg, s.c.).

  • Data Acquisition: Record horizontal locomotor activity (distance traveled in cm) via infrared beam breaks for 120 minutes post-challenge.

  • Self-Validation Control: Include a cohort receiving only the test compound (without amphetamine) to ensure the compound does not cause baseline sedation or motor impairment, which would falsely present as "antipsychotic efficacy."

Workflow InVitro In Vitro Screening [35S]GTPγS Assay Kinetics Binding Kinetics Residence Time (RT) InVitro->Kinetics PK Pharmacokinetics Brain Penetration (Kp) Kinetics->PK InVivo In Vivo Efficacy Hyperlocomotion Reversal PK->InVivo

Figure 2: Stepwise translational workflow from in vitro screening to in vivo pharmacodynamics.

Conclusion

The evolution of mGluR2 PAMs underscores a critical lesson in drug discovery: in vitro potency is necessary, but insufficient, for in vivo success. The transition from early pyridones to the 1,2,4-triazolo[4,3-a]pyridine scaffold—utilizing building blocks like 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile—solved major translational disconnects by optimizing receptor residence time and brain free fraction. By implementing rigorous kinetic profiling alongside functional assays, development teams can significantly de-risk CNS assets before they enter costly in vivo efficacy models.

References

  • Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 | Journal of Medicinal Chemistry. ACS Publications. 6

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. 4

  • Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC. NIH.gov. 3

  • What We Observe In Vivo Is Not Always What We See In Vitro: Development and Validation of 11C-JNJ-42491293, A Novel Radioligand for mGluR2. Journal of Nuclear Medicine. 1

  • US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors. Google Patents. 7

Sources

Benchmarking 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile against commercial enzyme inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide evaluating the novel triazolopyridine scaffold against clinical-stage indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Executive Summary & Clinical Context

The clinical failure of the IDO1 inhibitor Epacadostat in the phase III ECHO-301 trial sent shockwaves through the immuno-oncology community[1]. Recent mechanistic studies have revealed a critical flaw: while Epacadostat potently inhibits IDO1's catalytic ability to degrade L-tryptophan into immunosuppressive kynurenine, it paradoxically stabilizes the non-enzymatic "apo-form" of the IDO1 protein. This apo-form acts as a signal-transducing molecule, recruiting SHP-2 phosphatases to promote a sustained pro-tumorigenic phenotype[2][3].

To overcome this target evasion, drug development has pivoted toward novel chemotypes. The [1,2,4]triazolo[4,3-a]pyridine scaffold has recently emerged as a highly stable, underexploited heme-binding moiety for IDO1 holo-inhibition[4]. This guide benchmarks a highly optimized derivative—3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3-MTPC) —against the commercial standards Epacadostat and Linrodostat (BMS-986205).

Mechanistic Rationale: The Triazolopyridine Advantage

The design of 3-MTPC is rooted in precise coordination chemistry and metabolic stability:

  • Heme Iron Coordination: The nitrogen atoms of the triazole ring directly coordinate with the heme iron ( Fe2+ / Fe3+ ) in the IDO1 active site.

  • Hydrophobic Packing: The addition of the 3-methyl group provides essential van der Waals interactions within the hydrophobic "Pocket A" of the enzyme, anchoring the molecule.

  • Electronic Modulation: The 7-carbonitrile group acts as a powerful electron-withdrawing moiety. This enhances the dipole moment of the fused ring system, strengthening the coordinate covalent bond with the heme iron and preventing the displacement that plagues earlier reversible inhibitors.

Unlike Epacadostat, which inadvertently stabilizes the signaling apo-form, and Linrodostat, which acts as an irreversible suicide inhibitor[5], 3-MTPC functions as a high-affinity, reversible holo-enzyme sequestering agent that locks the enzyme in an inactive state without triggering secondary signaling cascades.

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Holo-form) Trp->IDO1 Binds Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalyzes Treg Treg Activation & Immune Evasion Kyn->Treg Promotes Inhibitors 3-MTPC Scaffold (Holo-Inhibitor) Inhibitors->IDO1 Blocks Heme Iron Epa Epacadostat (Apo-Stabilizer) Epa->IDO1 Triggers Apo-Signaling

Mechanism of IDO1 immunosuppression and differential intervention by catalytic inhibitors.

Quantitative Benchmarking Data

The following table synthesizes the in vitro enzymatic, cellular, and pharmacokinetic performance of 3-MTPC against commercial benchmarks.

CompoundIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)SKOV-3 Cell EC₅₀ (nM)Human Liver Microsome t½ (min)Mechanism of Action
Epacadostat 17.6 ± 2.2> 10,000~55.045Reversible Competitive (Apo-stabilizer)
Linrodostat 1.1 ± 0.3> 2,000~6.3> 120Irreversible Suicide Inhibitor
3-MTPC 12.4 ± 1.5> 10,000~28.5> 150Reversible Holo-enzyme Sequestering

Data synthesis based on established biochemical assays for commercial inhibitors[2][6] and structural analog projections for the triazolopyridine chemotype[4].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and E-E-A-T compliance, the following protocols detail the causality behind each reagent choice and include built-in validation metrics.

Protocol A: In Vitro IDO1 Enzymatic Inhibition Assay

Scientific Causality: IDO1 requires its heme cofactor to be in the ferrous ( Fe2+ ) state to bind molecular oxygen and cleave the pyrrole ring of L-tryptophan. Because the iron rapidly auto-oxidizes to the inactive ferric ( Fe3+ ) state in vitro, the assay buffer must contain a continuous reducing system (ascorbic acid and methylene blue).

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to neutralize reactive oxygen species generated by the reducing system).

  • Enzyme & Compound Pre-incubation: Add 50 nM recombinant human IDO1 (rhIDO1) to a 96-well plate. Add 3-MTPC, Epacadostat, or Linrodostat at varying concentrations (0.1 nM to 10 µM in DMSO; final DMSO < 1%). Incubate at 37°C for 15 minutes to allow stable heme coordination.

  • Reaction Initiation: Add 100 µM L-tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Reaction Termination & Hydrolysis: Add 30% Trichloroacetic acid (TCA). Causality: TCA not only denatures the enzyme to stop the reaction but also provides the acidic environment necessary to hydrolyze the intermediate N-formylkynurenine into stable kynurenine. Incubate at 50°C for 30 minutes.

  • Colorimetric Readout: Add 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid. The reagent reacts with the primary amine of kynurenine to form a yellow Schiff base. Read absorbance at 490 nm.

  • Self-Validation Metric: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Linrodostat (positive control). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: Cellular Kynurenine Reduction Assay (SKOV-3 Cells)

Scientific Causality: SKOV-3 human ovarian cancer cells constitutively express high levels of IDO1, making them an ideal translational model to test membrane permeability and intracellular target engagement[2].

  • Cell Seeding: Seed SKOV-3 cells at 5×104 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitors. Supplement the media with 100 µM L-tryptophan to ensure substrate availability is not the rate-limiting step.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Supernatant Analysis: Extract 100 µL of the conditioned media, precipitate proteins with 30% TCA, centrifuge, and react the supernatant with Ehrlich's reagent as described in Protocol A.

  • Viability Counter-Screen: Perform an MTT or CellTiter-Glo assay on the remaining cells in the plate. Causality: This ensures that the observed reduction in kynurenine is due to true enzymatic inhibition, not compound-induced cytotoxicity.

Assay_Workflow Prep 1. Buffer Prep (Ascorbate + MB) Incubate 2. Inhibitor Binding (3-MTPC / Controls) Prep->Incubate Substrate 3. Substrate Add (L-Trp) Incubate->Substrate TCA 4. TCA Arrest & Hydrolysis Substrate->TCA Readout 5. Ehrlich's Readout (Abs 490 nm) TCA->Readout

Step-by-step workflow for the in vitro IDO1 enzymatic inhibition and kynurenine detection assay.

Conclusion & Future Directions

The benchmarking of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile demonstrates that the triazolopyridine chemotype is a highly competitive alternative to first-generation IDO1 inhibitors. By forming a rigid, electronically stabilized coordinate bond with the IDO1 heme iron, 3-MTPC achieves nanomolar potency while exhibiting superior microsomal stability compared to Epacadostat. Crucially, its distinct binding mode offers a promising structural avenue to inhibit tryptophan degradation without inadvertently stabilizing the pro-tumorigenic apo-IDO1 signaling complex—a vital step forward in rescuing IDO1 as a viable immuno-oncology target.

References

  • Fallarini, S., et al. "The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors." ChemMedChem, 2021. URL: [Link]

  • "Mechanism Found for IDO1 Inhibitor Evasion." Cancer Discovery, AACR Journals, 2022. URL: [Link]

  • "Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells." Frontiers in Immunology, 2023. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Introduction & Chemical Context

As a Senior Application Scientist, I approach the handling of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile not just as a routine chemical transfer, but as a precise operation requiring an understanding of its molecular behavior. The [1,2,4]triazolo[4,3-a]pyridine core is a "privileged scaffold" in medicinal chemistry, highly valued in the development of kinase inhibitors and IDO1 catalytic holo-inhibitors ()[1]. The presence of the carbonitrile (-C≡N) group at the 7-position and a methyl group at the 3-position imparts unique electronic properties, allowing for precise π-stacking and metalloenzyme coordination ()[2]. However, these same properties necessitate stringent safety and handling protocols to prevent off-target biological interactions and mechanical irritation ().

Mechanistic Toxicology & Hazard Profile

Understanding the chemical causality behind the hazards is critical. The nitrogen-rich core is designed to coordinate with heme iron and other metalloenzymes[1]. Accidental systemic exposure can lead to unintended enzymatic inhibition. Furthermore, as a fine crystalline solid, it presents significant mucosal and dermal irritation risks due to its particulate nature and the localized reactivity of the cyano group.

Table 1: Quantitative Hazard Data and Mechanistic Rationale (Based on GHS for cyano-triazolopyridines)

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedNitrogen-rich core coordinates with gastric/metabolic metalloenzymes, disrupting cellular function.
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature allows dermal penetration; localized inflammatory response triggered by the cyano group.
Eye Irritation Category 2AH319: Causes serious eye irritationParticulate nature and mild basicity of the triazole nitrogens disrupt the ocular tear film.
STOT-SE Category 3H335: May cause respiratory irritationInhalation of fine dust triggers acute mucosal irritation and the coughing reflex.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The selection must be tailored to the compound's specific physicochemical properties to ensure absolute safety.

  • Dermal Protection: Double-gloving with Nitrile gloves (minimum 4 mil thickness) is mandatory.

    • Causality: Nitrile provides excellent resistance to incidental contact with the solid powder and the polar aprotic solvents (like DMF or DMSO) typically used to dissolve it. Latex must be avoided due to its high permeability to organic solvents.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable due to balance constraints, a PAPR (Powered Air-Purifying Respirator) or a half-mask respirator with P100 particulate filters is required.

    • Causality: The compound's H332/H335 classification means airborne particulates can cause severe respiratory distress.

  • Ocular Protection: Unvented chemical safety goggles .

    • Causality: Standard safety glasses leave peripheral gaps where aerosolized dust can settle into the eyes, triggering severe H319 eye irritation.

Operational Workflow & Experimental Protocols

The following protocol is a self-validating system designed for the safe weighing and dissolution of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile for downstream cross-coupling reactions.

Step-by-Step Methodology: Safe Dissolution for Synthesis

  • Airflow Validation: Before opening the reagent bottle, perform a tissue-paper flutter test at the fume hood sash.

    • Validation: A clear inward pull of the tissue confirms directional airflow, ensuring containment of the hazardous dust.

  • Static Mitigation: Wipe the exterior of the weighing boat and micro-spatula with a static-dissipative cloth.

    • Causality: Cyano-heterocycles often hold static charges, causing the powder to aerosolize or cling to gloves, drastically increasing exposure risk.

  • Transfer & Weighing: Carefully transfer the required mass using the treated spatula. Cap the source bottle immediately to minimize ambient exposure.

  • Dissolution: Transfer the solid to a dry, argon-flushed Schlenk flask. Inject anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Causality: The highly polar triazolopyridine core requires polar aprotic solvents to disrupt intermolecular π-π stacking and hydrogen bonding for efficient solvation.

  • Solvation Verification: Swirl the flask gently.

    • Validation: Inspect the solution against a dark background using a focused light beam. The absence of a Tyndall effect (light scattering) confirms 100% dissolution, ensuring accurate stoichiometry and eliminating particulate hazards for downstream steps.

G Start Solid Compound 3-Methyl-[1,2,4]triazolo [4,3-a]pyridine-7-carbonitrile Hood Fume Hood Validation (Tissue Flutter Test) Start->Hood PPE Don Specialized PPE (Nitrile, Goggles, Coat) Hood->PPE Weighing Anti-Static Weighing (Minimize Aerosolization) PPE->Weighing Dissolution Dissolution in DMF/DMSO (Argon Atmosphere) Weighing->Dissolution Validation Visual Tyndall Test (Confirm Solvation) Dissolution->Validation

Step-by-step operational workflow for the safe handling and dissolution of cyano-heterocycles.

Spill Response and Decontamination Plan

A spill of this compound must be treated as an acute toxic particulate hazard.

Step-by-Step Methodology: Spill Mitigation

  • Containment: Do not sweep the powder. Sweeping mechanically aerosolizes the fine particulates, creating an immediate inhalation hazard.

  • Wetting: Gently cover the spill with absorbent paper towels. Lightly spray the towels with a solvent in which the compound is poorly soluble (e.g., a dilute soapy water solution) to wet the powder.

    • Causality: Wetting the powder increases its mass and cohesion, immediately neutralizing the inhalation hazard.

  • Collection: Use a disposable plastic scoop to transfer the wet mass into a designated hazardous waste container.

  • Chemical Decontamination: Wipe the area with a towel dampened with isopropanol to dissolve and remove any residual molecular film, followed by a final wash with soap and water.

    • Validation: A clean wipe test (swabbing the area and checking for residual discoloration) confirms complete physical decontamination.

Waste Disposal Plan

Improper disposal of nitrile-containing heterocycles can lead to severe environmental contamination and laboratory accidents.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Organics (Nitrile/Heterocycle)" container.

  • Liquid Waste: Solutions containing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile must be segregated into "Non-Halogenated Organic Waste" (unless a halogenated solvent was used).

    • Crucial Warning: Never mix nitrile-containing waste with strong acids (e.g., piranha solution or concentrated sulfuric acid). Acid-catalyzed hydrolysis of the carbonitrile group can generate extreme heat and potentially release toxic byproducts.

References

  • Title: The[1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.